L-VALINE-N-T-BOC (D8)
Description
Properties
Molecular Weight |
225.31 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to L-Valine-N-t-Boc (D8): Principles and Applications in Quantitative Bioanalysis
Abstract
This technical guide provides a comprehensive overview of L-Valine-N-t-Boc (D8), a deuterated, protected amino acid critical to modern bioanalytical research. We will explore its molecular structure, the strategic importance of its isotopic labeling and chemical protection, and its primary application as a "gold standard" internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and a detailed, field-proven experimental protocol for the precise quantification of L-valine in complex biological matrices. The guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the stable isotope dilution technique.
Introduction: The Pursuit of Precision in Quantitative Analysis
In drug development, metabolomics, and clinical diagnostics, the ability to accurately quantify endogenous molecules within complex biological samples is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects, where co-eluting substances interfere with the ionization of the target analyte.[2]
To overcome these challenges, the principle of Stable Isotope Dilution Analysis (SIDA) is employed.[3] This technique involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at the earliest stage of preparation.[4] This SIL compound, known as an internal standard (IS), is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[5] Because the IS and the analyte exhibit nearly identical chemical and physical properties, any loss or analytical variability affects both compounds equally.[6] By measuring the ratio of the analyte to the IS, highly accurate and precise quantification can be achieved.[4] L-Valine-N-t-Boc (D8) is a specialized SIL internal standard designed for the robust quantification of L-valine and related compounds.
Molecular Profile of L-Valine-N-t-Boc (D8)
To appreciate its function, it is essential to deconstruct the molecule into its three key components: the L-valine backbone, the N-t-Boc protecting group, and the deuterium (D8) isotopic label.
| Property | Value | Source |
| Full Chemical Name | N-(tert-Butoxycarbonyl)-L-valine-d8 | [7] |
| Synonyms | Boc-L-valine-d8, Boc-Val-OH-d8 | [7] |
| CAS Number (Labeled) | 153568-33-3 | [7] |
| Molecular Formula | (CD3)2CDCD(NH-t-BOC)COOH | [7] |
| Molecular Weight | 225.31 g/mol | [7] |
| Isotopic Purity | ≥98% | [6][7] |
2.1. The L-Valine Core
L-valine is an essential branched-chain amino acid (BCAA) that must be obtained from the diet.[8] It is a fundamental building block of proteins and plays a crucial role in metabolism. Deficiencies in BCAA catabolism lead to serious metabolic disorders, such as Maple Syrup Urine Disease.[8] The accurate measurement of L-valine in plasma and other biological fluids is therefore critical for both clinical diagnostics and metabolic research.
2.2. The N-t-Boc Protecting Group: Ensuring Stability and Control
The tert-butoxycarbonyl (Boc) group is attached to the nitrogen atom (N-terminus) of the valine molecule. This is a crucial modification for several reasons:
-
Prevents Unwanted Reactions: The amino group of valine is reactive and can participate in side reactions during peptide synthesis or other chemical modifications. The Boc group "protects" this amine, rendering it inert.[9][]
-
Enhances Stability: The Boc group is stable under a wide range of basic and nucleophilic conditions, ensuring the integrity of the internal standard throughout sample preparation.[11]
-
Controlled Deprotection: While stable, the Boc group can be cleanly removed under specific acidic conditions, a property that is essential in multi-step organic synthesis, such as the synthesis of isotope-labeled peptides.[11][12]
2.3. Deuterium (D8) Labeling: The Key to Quantification
The "(D8)" designation signifies that eight hydrogen atoms on the valine molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[13] This substitution is the cornerstone of its function as an internal standard.[5]
-
Mass Differentiation: Deuterium contains one proton and one neutron, whereas hydrogen has only a proton. This makes deuterium twice as heavy, creating a significant mass shift (+8 Daltons for D8) that is easily resolved by a mass spectrometer.
-
Chemical Equivalence: Despite the mass difference, deuterium behaves almost identically to hydrogen in chemical reactions and chromatographic separation.[5] This ensures that the internal standard and the native analyte co-elute from the LC column and experience the same ionization efficiency (or suppression) in the MS source.[6] This co-behavior is critical for accurately correcting analytical variability.
Core Application: A Practical Workflow for L-Valine Quantification in Human Plasma
This section provides a detailed, self-validating protocol for the quantification of endogenous L-valine in human plasma using L-Valine-N-t-Boc (D8) as an internal standard, adapted from established methodologies for amino acid analysis.[14][15][16]
3.1. Objective
To accurately determine the concentration of L-valine in human plasma samples via stable isotope dilution LC-MS/MS.
3.2. Mandatory Visualization: Experimental Workflow
Caption: High-level workflow for L-valine quantification.
3.3. Step-by-Step Methodology
Materials and Reagents:
-
L-Valine (Analyte Standard)
-
L-Valine-N-t-Boc (D8) (Internal Standard, IS)
-
Human Plasma (K2EDTA)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Sulfosalicylic Acid (SSA)
Step 1: Preparation of Solutions
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine-N-t-Boc (D8) in methanol.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Valine in methanol.
-
IS Working Solution (e.g., 5 µg/mL): Dilute the IS Stock Solution with a 50:50 methanol/water mixture. Causality: This concentration is optimized to yield a robust signal in the MS without being excessively high.
-
Calibration Standards: Perform a serial dilution of the Analyte Stock Solution to create a set of calibration standards (e.g., 8 levels) spanning the expected physiological range of L-valine in plasma.
Step 2: Sample Preparation (Protein Precipitation) [14]
-
Aliquot 100 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution to each tube. Vortex for 10 seconds. Causality: The IS is added at the very beginning to ensure it undergoes the exact same processing as the analyte, which is the core principle of SIDA.[4]
-
Add 20 µL of 15% (w/v) sulfosalicylic acid. Vortex for 30 seconds. Causality: SSA is a strong acid that denatures and precipitates proteins, releasing bound amino acids and clarifying the sample for injection.
-
Incubate at 4°C for 30 minutes, then centrifuge at 12,000 x g for 5 minutes.
-
Carefully transfer 50 µL of the clear supernatant to a new tube containing 450 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex and transfer to an autosampler vial for analysis.
Step 3: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.[17]
-
Chromatographic Column: A column suitable for polar analytes, such as an Intrada Amino Acid column or a mixed-mode column.[15]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
LC Gradient: A gradient elution is used to separate L-valine from other plasma components.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 13.0 | 5 |
-
MS/MS Parameters (Multiple Reaction Monitoring - MRM): The instrument is set to specifically monitor the transition of a precursor ion to a product ion for both the analyte and the IS.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Valine | 118.1 | 72.1 |
| L-Valine-d8 (deprotected in source) | 126.1 | 79.1 |
Note: The Boc-protected standard often loses its Boc group in the high-temperature electrospray source, leading to the detection of the deuterated valine ion.
Step 4: Data Analysis and Quantification
-
Integrate the peak areas for both the L-Valine and L-Valine-d8 MRM transitions.
-
Calculate the Area Ratio (Analyte Area / IS Area) for each sample.
-
Plot a calibration curve of Area Ratio vs. Concentration for the calibration standards.
-
Determine the concentration of L-valine in the unknown plasma samples by interpolating their Area Ratios from the calibration curve.
Advanced Applications and Considerations
4.1. Pharmacokinetic (PK) and Metabolism Studies
Stable isotope-labeled compounds are invaluable in drug metabolism and pharmacokinetic (ADME) studies.[18] By administering a SIL-labeled drug, researchers can distinguish the administered drug from its metabolites in subsequent analyses, providing clear data on metabolic pathways and clearance rates.[19][20]
4.2. Proteomics and Metabolomics
In proteomics, SIL amino acids (like L-Valine-d8) are used in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) experiments to quantify differences in protein abundance between different cell populations.[21] In metabolomics, they serve as essential standards for accurately quantifying metabolic pathway intermediates.
4.3. Potential Pitfalls
-
Isotopic Instability: While deuterium labels on carbon atoms are generally stable, labels at exchangeable positions (like on an amine or carboxyl group) can be lost in certain solvents. L-Valine-D8 is labeled on the stable carbon backbone.[22]
-
Matrix Effects: Although SIL-IS corrects for most matrix effects, severe ion suppression can still impact sensitivity. Proper sample cleanup and chromatographic separation are crucial.[2]
-
Purity: It is essential to use a high-purity internal standard (isotopic enrichment >98%) to avoid interference from any unlabeled analyte present in the IS material.[6]
Conclusion
L-Valine-N-t-Boc (D8) is a sophisticated and indispensable tool for modern bioanalysis. Its design, combining a stable isotope label for mass differentiation and a protecting group for chemical stability, makes it an ideal internal standard. By leveraging the principle of stable isotope dilution, this compound allows researchers to overcome the inherent variability of LC-MS/MS analysis, enabling the generation of highly accurate, precise, and trustworthy quantitative data. The robust methodologies it supports are fundamental to advancing drug development, clinical diagnostics, and our understanding of complex biological systems.
References
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. Available from: [Link]
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies . ACS Publications - Chemical Research in Toxicology. Available from: [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis . PubMed Central (PMC). Available from: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available from: [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma . National Institutes of Health (NIH). Available from: [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis . PubMed. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . ResearchGate. Available from: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements . LGC Group. Available from: [Link]
-
Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations . CORE. Available from: [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites . PubMed. Available from: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases . Metabolic Solutions. Available from: [Link]
-
Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications . Chromatography Online. Available from: [Link]
-
Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis . Alturas Analytics, Inc. Available from: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? . AACC.org. Available from: [Link]
-
N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion . ResearchGate. Available from: [Link]
-
An Overview of Stable-Labeled Compounds & Their Applications . Moravek. Available from: [Link]
-
Isotope dilution . Wikipedia. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. Available from: [Link]
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Complex Isotope Labelled Products & Metabolites: The Future of Analytical Chemistry . ResolveMass Laboratories Inc. Available from: [Link]
-
Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis . ACS Publications - Analytical Chemistry. Available from: [Link]
-
Quantitation of free amino acids in human plasma by Single Quadrupole LC-MS . Shimadzu Scientific Instruments. Available from: [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTec. Available from: [Link]
-
The use of stable isotopes in drug metabolism studies . ResearchGate. Available from: [Link]
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L-VALINE-N-T-BOC (D8) chemical structure and properties
High-Purity Isotopic Labeling for Proteomics and Structural Biology
Executive Summary & Chemical Architecture
L-Valine-N-t-Boc (D8) (also known as Boc-L-Valine-d8) is a specialized, stable isotope-labeled amino acid derivative used extensively in quantitative proteomics, biomolecular NMR, and pharmacokinetic studies.[1] It serves as a critical "heavy" building block in the synthesis of isotopically labeled peptides, enabling absolute quantification via mass spectrometry (MS) and detailed structural elucidation.
This monograph details the physiochemical properties, synthesis logic, and application protocols for this compound, designed for researchers requiring high-fidelity isotopic standards.
1.1 Chemical Identity[1][2][3][4]
-
Systematic Name: N-(tert-Butoxycarbonyl)-L-valine-d8[1][2][5][6]
-
Molecular Formula: C₁₀H₁₁D₈NO₄
-
Molecular Weight: 225.31 g/mol (Labeled) vs. 217.26 g/mol (Unlabeled)[1]
-
Mass Shift: +8.05 Da (attributed to 8 deuterium atoms on the valine side chain and
-carbon).[1]
1.2 Structural Topography & Deuteration Pattern
The "D8" designation refers to the exhaustive deuteration of the non-exchangeable protons on the L-Valine moiety.[1] The tert-butyloxycarbonyl (Boc) protecting group remains unlabeled.[1]
-
-Position: 1 Deuterium (
-D)[1] -
-Position: 1 Deuterium (
-D)[1] -
-Positions: 6 Deuteriums (Two
-D methyl groups)[1]
Figure 1: Structural Composition and Deuteration Logic
Caption: Decomposition of L-Valine-N-t-Boc (D8) showing the integration of the Boc protecting group with the fully deuterated valine core.
Physiochemical Profile
The substitution of hydrogen with deuterium (
| Property | Specification (D8 Labeled) | Unlabeled Equivalent | Causality/Note |
| Physical State | White Crystalline Powder | White Crystalline Powder | Crystalline lattice remains largely unchanged.[1] |
| Melting Point | 77–80 °C | 77–80 °C | Minimal isotopic impact on lattice energy.[1] |
| Solubility | DCM, DMF, EtOAc, MeOH | DCM, DMF, EtOAc, MeOH | Hydrophobic Boc group dominates solubility profile. |
| Optical Rotation | Stereochemistry is preserved as L-isomer.[1] | ||
| Isotopic Purity | N/A | Critical for clean MS spectra (minimizing M-1 peaks).[1] | |
| Hygroscopicity | Low to Moderate | Low to Moderate | Store desiccated to prevent hydrolysis.[1] |
Synthesis & Production Logic
The synthesis of L-Valine-N-t-Boc (D8) follows a strict Schotten-Baumann protocol, modified to conserve the expensive deuterated starting material.[1] The reaction utilizes Di-tert-butyl dicarbonate (Boc
3.1 Synthesis Workflow (Expert Protocol)
Reagents:
-
Substrate: L-Valine-d8 (CAS 35045-72-8) - High Cost Driver.[1]
-
Reagent: Di-tert-butyl dicarbonate (Boc
O).[1] -
Base: 1N NaOH and Na
CO (pH maintenance). -
Solvent: Dioxane/Water (1:1 v/v).
Mechanism:
The nucleophilic amine of L-Valine-d8 attacks the carbonyl of Boc
Figure 2: Synthesis and Purification Workflow
Caption: Step-by-step synthetic pathway for Boc-protection of deuterated valine, ensuring high yield and purity.
Applications in Drug Discovery & Proteomics[9]
4.1 Quantitative Proteomics (AQUA & SILAC)
L-Valine-N-t-Boc (D8) is the precursor for Solid Phase Peptide Synthesis (SPPS) of "heavy" peptides.[1]
-
Method: The D8-Valine is incorporated into a synthetic peptide sequence identical to a target biomarker.[1]
-
Utility: A known amount of this heavy peptide is spiked into a biological sample.[1] The mass spectrometer compares the signal intensity of the endogenous (light) peptide vs. the synthetic (heavy) standard.
-
Advantage: The +8 Da shift is distinct and avoids overlap with natural isotopic envelopes of most tryptic peptides.
4.2 Biomolecular NMR
In protein NMR, D8-Valine is used to simplify spectra.[1]
-
Methyl-TROSY: The deuteration of the side chain removes unwanted proton signals, reducing dipolar relaxation and sharpening lines for large protein complexes.
-
NOE Suppression: Deuterons do not contribute to proton-proton NOE, allowing researchers to isolate specific interaction pathways.[1]
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (Coupling Boc-Val-d8)
Context: Incorporating the labeled amino acid into a peptide chain using standard Boc chemistry.[1]
Prerequisites:
-
Resin: PAM or MBHA resin (0.5 mmol scale).[1]
-
Activator: HBTU or DCC/HOBt.[1]
-
Solvent: Anhydrous DMF.[1]
Procedure:
-
Deprotection (Pre-cycle): Treat the resin-bound peptide with 50% TFA in DCM (2 x 1 min, 1 x 30 min) to remove the previous Boc group.[1] Wash thoroughly with DCM and neutralized with 5% DIEA/DCM.[1]
-
Activation: Dissolve L-Valine-N-t-Boc (D8) (3 equivalents relative to resin loading) in minimum DMF. Add HBTU (2.9 eq) and DIEA (6 eq).[1]
-
Expert Note: Pre-activate for only 2-3 minutes to minimize racemization, although Valine is sterically hindered and less prone to it than Cysteine or Histidine.[1]
-
-
Coupling: Transfer the activated solution to the resin vessel. Shake at room temperature for 1 hour.
-
Validation: Perform a Kaiser Test (Ninhydrin).
-
Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Storage & Handling
-
Stability: The Boc group is acid-labile.[1] Do not expose to HCl fumes or TFA vapors during storage.[1]
-
Hygroscopicity: Store in a desiccator at +4°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Boc ester over time.
References
-
Cambridge Isotope Laboratories. (n.d.).[1] L-Valine-N-t-Boc (D8, 98%) Product Data. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][4][6] Boc-Val-OH-d8 Technical Specification. Retrieved from [1]
-
Organic Syntheses. (1985).[1] N-tert-Butoxycarbonyl-L-Phenylalanine (General Boc Protection Protocol). Org. Synth. 1985, 63, 160. Retrieved from [1]
-
PubChem. (n.d.).[1] Boc-L-Valine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Russak, E. M., et al. (2019).[1] Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from
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Physicochemical characteristics of deuterated Boc-L-valine
An In-Depth Technical Guide to the Physicochemical Characteristics of Deuterated Boc-L-valine
Audience: Researchers, scientists, and drug development professionals.
Foreword: Beyond the Isotope
In the landscape of modern medicinal chemistry and proteomics, precision is paramount. The strategic substitution of hydrogen with its stable, heavy isotope, deuterium (²H), represents a subtle yet powerful tool for manipulating molecular properties. This guide moves beyond a simple data sheet to provide a deep, mechanistic understanding of N-tert-butoxycarbonyl-L-valine (Boc-L-valine) in its deuterated form. As a protected amino acid, Boc-L-valine is a cornerstone of peptide synthesis[1][2][3]. Its deuterated analogue, however, opens new frontiers in enhancing the metabolic stability of peptide-based therapeutics and serves as a critical standard for quantitative proteomics.
This document is structured to provide not just the "what" but the "why"—elucidating the causal links between isotopic substitution and the resulting physicochemical characteristics. We will explore the synthesis, detailed analytical characterization, and critical applications, grounding each section in authoritative protocols and field-proven insights.
Synthesis and Isotopic Labeling: A Controlled Approach
The synthesis of deuterated Boc-L-valine begins with the strategic incorporation of deuterium into the L-valine scaffold, followed by the protection of the amino group.
Deuteration of the L-valine Precursor
The introduction of deuterium is the most critical step, as it dictates the final isotopic purity of the product. While various methods exist for deuteration, metal-catalyzed hydrogen-deuterium (H-D) exchange reactions are highly effective, often using D₂O as an economical deuterium source[4]. A common and robust method involves heterogeneous catalysis.
Conceptual Synthetic Pathway:
-
H-D Exchange: L-valine is subjected to a catalyst, such as Palladium on Carbon (Pd/C), in the presence of a deuterium source like deuterium oxide (D₂O)[5]. This process facilitates the exchange of hydrogen atoms on the valine side chain (positions γ, γ', and β) and potentially the α-carbon with deuterium. The efficiency and selectivity of this exchange are highly dependent on reaction conditions such as temperature, pressure, and catalyst activity[6].
-
Purification: The resulting deuterated L-valine is purified to remove the catalyst and any non-deuterated starting material.
-
Boc Protection: The purified deuterated L-valine is then reacted with a tert-butoxycarbonyl (Boc) protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base. This reaction selectively protects the amino group, yielding deuterated Boc-L-valine[1].
-
Final Purification: The final product is purified, typically by crystallization or chromatography, to achieve high chemical and isotopic purity.
Caption: Generalized workflow for the synthesis and purification of deuterated Boc-L-valine.
Physicochemical Characteristics
The incorporation of deuterium atoms results in a predictable increase in molecular weight but has minimal effect on other bulk physical properties. The most significant changes are observed at the molecular level, influencing bond strength and metabolic stability. For the purpose of this guide, we will reference data for Boc-L-valine-d8, a common isotopologue where the six methyl protons and the beta-proton of the side chain are deuterated.
Table 1: Comparison of Physicochemical Properties
| Physical Characteristic | Boc-L-valine | Deuterated Boc-L-valine (Boc-L-valine-d8) | Rationale for Importance |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₄ | C₁₀H₁₁D₈NO₄ | Defines the elemental composition. |
| Molecular Weight | 217.26 g/mol [7] | 225.31 g/mol [8] | Crucial for stoichiometry and mass spectrometry. |
| Appearance | White to off-white crystalline powder[1][9] | White to off-white solid/powder[8] | A primary indicator of bulk purity and consistency. |
| Melting Point | 77-81 °C[2] | 77-80 °C[8] | A narrow range indicates high purity.[8] |
| Specific Rotation ([α]D) | -5.5° to -7.5° (c=1% in acetic acid)[9] | -6.5° (c=1% in acetic acid at 20°C)[8] | Confirms the retention of L-stereochemistry.[8] |
| Isotopic Purity | N/A | ≥98 atom % D[8] | Defines the percentage of deuterium at labeled positions. |
| Chemical Purity | ≥98%[9] | ≥98% (as determined by HPLC)[8] | Measures the absence of chemical contaminants. |
Core Analytical Methodologies: A Self-Validating System
Ensuring the quality of deuterated Boc-L-valine requires a multi-pronged analytical approach. Each method validates the others, providing a comprehensive profile of the material's identity, purity, and isotopic integrity.
Caption: A comprehensive analytical workflow for the characterization of deuterated Boc-L-valine.
Isotopic Purity Determination via Mass Spectrometry
Causality: High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS), is the definitive technique for assessing isotopic purity.[8] It is the only method that can resolve and quantify the distribution of different isotopologues—molecules that are chemically identical but differ in their isotopic composition[10]. This is critical because a product labeled as 98 atom % D is not a single species but a population of molecules (d8, d7, d6, etc.).
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of deuterated Boc-L-valine in a volatile solvent compatible with mass spectrometry, such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to an LC system.
-
Method:
-
Inject the sample into the LC-MS system. Chromatographic separation is often minimal but serves to separate the analyte from any non-volatile impurities.
-
Acquire the mass spectrum in positive ion mode, looking for the protonated molecular ion [M+H]⁺.
-
Analyze the high-resolution spectrum to measure the relative abundances of the molecular ions corresponding to the fully deuterated species (e.g., [M+H]⁺ for Boc-L-valine-d8) and any residual non-deuterated or partially deuterated species[8].
-
-
Data Interpretation & Validation:
-
The isotopic enrichment is the percentage of deuterium at a specific labeled position[10].
-
The isotopic purity (or species abundance) is calculated as the percentage of the ion intensity of the desired deuterated isotopologue relative to the sum of intensities of all related isotopologues[8].
-
A control sample of non-deuterated Boc-L-valine should be run to establish the natural isotopic abundance of C, H, N, and O, which is used to correct the experimental data for the deuterated sample.
-
Chemical Purity Analysis via High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the chemical purity of small molecules by separating the main compound from any synthesis-related impurities or degradation products[8]. A UV detector is commonly used as the Boc group provides a chromophore.
Experimental Protocol:
-
Sample and Standard Preparation: Prepare a solution of deuterated Boc-L-valine at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare reference standards of known purity if available for quantitative analysis[8].
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column, a pump, an injector, and a UV-Vis detector is standard[8].
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is typical for resolving amino acid derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~210-220 nm.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Data Interpretation & Validation:
-
Inject the sample and record the chromatogram.
-
Chemical purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The system is validated by running a blank (mobile phase only) to ensure no carryover or system peaks interfere with the analysis. The peak shape should be symmetrical, indicating good chromatographic performance.
-
Chiral Integrity via Polarimetry
Causality: Boc-L-valine is a chiral molecule. Aggressive conditions during synthesis, particularly during H-D exchange, can potentially cause racemization[6]. Measuring the specific optical rotation confirms that the desired L-stereochemistry has been maintained, which is essential for its biological activity.
Experimental Protocol:
-
Solution Preparation: Accurately weigh the compound and dissolve it in a specified solvent (e.g., acetic acid) to a known concentration (e.g., 1 g/100 mL or 1%)[8].
-
Apparatus: Use a calibrated polarimeter with a sodium D-line light source (589 nm) and a thermostatically controlled sample cell of a known path length (typically 1 decimeter)[8].
-
Procedure:
-
Calibrate the polarimeter with the pure solvent to establish a zero reading.
-
Fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path.
-
Measure the observed optical rotation (α) at a constant temperature (e.g., 20°C)[8].
-
-
Data Interpretation & Validation:
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c) , where 'l' is the path length in decimeters and 'c' is the concentration in g/mL[8].
-
The result should fall within the established range for the pure L-enantiomer (see Table 1). A value near zero would indicate significant racemization.
-
Applications in Research and Drug Development
The utility of deuterated Boc-L-valine stems directly from its unique physicochemical properties, primarily the increased mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Enhancing Metabolic Stability: The Kinetic Isotope Effect (KIE)
The primary driver for using deuterated compounds in drug discovery is to improve their pharmacokinetic profiles[11]. Metabolism of drugs, often mediated by cytochrome P450 enzymes, frequently involves the cleavage of a C-H bond as a rate-determining step[12].
-
The Principle: Because a C-D bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break. This results in a slower reaction rate for any process where this bond cleavage is rate-limiting. This phenomenon is known as the Kinetic Isotope Effect (KIE)[12][13].
-
Application to Valine: The isopropyl side chain of valine can be a site of metabolic oxidation ("soft spot"). By replacing the hydrogens on the side chain with deuterium, the rate of metabolic degradation at this position can be significantly reduced[11]. This leads to increased metabolic stability, a longer biological half-life, and potentially a lower required dose, which can reduce off-target side effects[11][14].
Peptide Synthesis and Quantitative Proteomics
Deuterated Boc-L-valine is an essential building block for synthesizing stable isotope-labeled peptides[15]. These peptides are chemically identical to their natural counterparts but have a distinct, heavier mass. They are used as internal standards in mass spectrometry-based proteomics for precise protein quantitation. When a complex biological sample is mixed with a known amount of the heavy-labeled peptide standard, the ratio of the mass spectrometer signal intensities between the "light" (natural) and "heavy" (deuterated) peptides allows for exact quantification of the target protein.
Conclusion
Deuterated Boc-L-valine is more than just a heavy analogue of a standard synthesis reagent. It is a precision tool engineered to leverage the subtle power of the kinetic isotope effect for advanced drug design and to provide the accuracy required for modern quantitative proteomics. Its proper characterization requires a suite of orthogonal analytical techniques, each validating the others to build a complete picture of its chemical, chiral, and isotopic purity. Understanding these physicochemical characteristics and the methodologies used to verify them is essential for any researcher aiming to unlock the full potential of isotopic substitution in their work.
References
- PubMed. (n.d.). Physicochemical properties of L- and DL-valine: first-principles calculations.
- Guidechem. (n.d.). Boc-D-Valine 22838-58-0 wiki.
- Benchchem. (n.d.). A Technical Guide to the Physical Characteristics of Deuterated Boc-L-Valine.
- Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.
- MedchemExpress.com. (n.d.). Boc-L-Valine-d8.
- Fengchen Group Co., Ltd. (n.d.). BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3.
- Sigma-Aldrich. (n.d.). Boc-Val-OH Boc-L-valine.
- MDPI. (2022). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan.
- Carl ROTH. (n.d.). Boc-L-Valine, 100 g.
- ResearchGate. (n.d.). 1 H NMR spectra of L-valine CH 3-groups (D, E).
- National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Database.
- MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.
- ChemicalBook. (n.d.). N-Boc-L-valine.
- Cambridge Isotope Laboratories. (n.d.). L-Valine-N-t-Boc (D₈, 98%).
- Aapptec Peptides. (n.d.). Boc-Val-OH, N-Boc-L-valine; CAS 13734-41-3.
- Chem-Impex. (n.d.). Boc-L-valine.
- Sigma-Aldrich. (n.d.). Boc-Val-OH-d8 98 atom % D.
- Wikipedia. (n.d.). Kinetic isotope effect.
- PubMed Central. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
- (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- (2025). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- PubMed. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs.
- EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation.
- Tokyo Chemical Industry Co., Ltd. (n.d.). N-(tert-Butoxycarbonyl)-L-valine.
- BOC Sciences. (n.d.). Applications - Deuterium Technology Platform.
- Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Slideshare. (n.d.). Application of deuterium in drug discovery.
- (n.d.). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.
- (n.d.). Deuterium isotope effects in mechanistic studies of biotransformations of L-tyrosine and p-hydroxyphenylpyruvic acid catalyzed b.
- MDPI. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor.
- Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry.
- (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
- MDPI. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis.
- ResearchGate. (2022). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS?
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- 1. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
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- 6. mdpi.com [mdpi.com]
- 7. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc-L-Valine, 100 g, CAS No. 13734-41-3 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Germany [carlroth.com]
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- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. isotope.com [isotope.com]
Technical Guide: Isotopic Enrichment and Purity Certification of L-VALINE-N-T-BOC (D8)
Executive Summary: The Precision Imperative
In the realm of quantitative proteomics (SILAC) and biomolecular NMR, the integrity of your data is linearly dependent on the quality of your isotopic standards. L-VALINE-N-T-BOC (D8) (Boc-Val-d8) is not merely a reagent; it is a metrological anchor.[1][2]
This guide moves beyond basic certificates of analysis (CoA) to establish a rigorous, self-validating framework for assessing the isotopic enrichment, chemical purity, and enantiomeric fidelity of Boc-Val-d8. We address the specific challenges of deuterated amino acid derivatives, including H/D back-exchange at the
Chemical Profile & Specifications
Before initiating analytical workflows, verify the fundamental physicochemical identifiers. The "D8" designation implies full deuteration of the valine side chain and the
| Parameter | Specification | Notes |
| Compound Name | N-(tert-Butoxycarbonyl)-L-valine-d8 | |
| CAS (Labeled) | 153568-33-3 | Distinct from unlabeled CAS 13734-41-3 |
| Linear Formula | Boc group is | |
| Molecular Weight | 225.31 g/mol | +8 Da shift vs. unlabeled (217.[1][2][3][4][5][6][7]26) |
| Isotopic Enrichment | Critical for MS quantitation limits | |
| Chemical Purity | Free from Boc-Alanine/Boc-Valine-d0 | |
| Chiral Purity | L-Isomer | D-isomer is a common impurity |
| Appearance | White crystalline powder | Hygroscopic; store desiccated |
Critical Quality Attributes (CQA) & Impurity Origins
As scientists, we must understand why a batch fails. In the synthesis of Boc-Val-d8, three primary failure modes exist:
-
Isotopic Dilution: Incomplete deuteration of the precursor (L-Valine-d8) or back-exchange of the
-deuteron during the basic conditions of Boc-protection.[1][2] -
Chemical Contamination: Presence of Boc-Alanine (from impurities in valine starting material) or truncated synthesis byproducts.[1][2]
-
Racemization: The activation of the carboxyl group or strong base exposure can lead to the formation of the D-enantiomer, which is biologically inert or potentially confounding in stereoselective binding assays.[2]
Analytical Protocols: The Validation Triad
To certify a lot of Boc-Val-d8, we employ a "Triad of Purity" approach: HR-MS (Isotopologue distribution), 1H-NMR (Residual proton quantification), and Chiral HPLC (Enantiomeric excess).[1][2]
Protocol A: Isotopic Enrichment Analysis (HR-MS & NMR)
Objective: Quantify the atom % Deuterium and ensure no "M-1" (D7) species compromise the mass shift.
Methodology:
-
High-Resolution Mass Spectrometry (HR-MS):
-
Mode: ESI Negative (due to the carboxylic acid).
-
Expectation: Dominant peak at
224.31 ( ).[1][2] -
Calculation: Calculate the ratio of the D8 peak intensity against the sum of D0–D7 isotopologues.
-
Note: The Boc group contributes natural abundance
, which must be deconvoluted from the isotopic envelope.
-
Proton NMR (
-NMR) - The "Silent" Spectrum:
Protocol B: Chemical Purity (Reverse-Phase HPLC)
Objective: Detect organic impurities like free valine (deprotected), Boc-Alanine, or coupling reagents.[1][2]
Step-by-Step Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase:
-
Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1][2]
Protocol C: Enantiomeric Purity (Chiral HPLC)
Objective: Confirm the L-configuration. The D-isomer does not incorporate into proteins during translation in biological systems, but it affects concentration calculations.[1][2]
Methodology:
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Observation: L-Boc-Val-d8 typically elutes before the D-isomer (verify with racemic standard).
-
Calculation:
.[1][2]
Visualization: The QA/QC Decision Matrix
The following diagram illustrates the logical flow for certifying a batch of L-VALINE-N-T-BOC (D8). It emphasizes the "Stop/Go" decision points critical for pharmaceutical and proteomic applications.
Figure 1: Sequential QA/QC workflow for validating deuterated amino acid standards. Each stage acts as a hard gate to ensure downstream experimental integrity.
Handling and Stability
-
Storage: Store at
to (refrigerated). Long-term storage at is preferred to prevent slow hydrolysis of the Boc group.[1][2] -
Hygroscopicity: The Boc-carbamate is sensitive to moisture.[1][2] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can accelerate hydrolysis to free Valine-d8.[1][2]
References
-
Sigma-Aldrich. Boc-Val-OH-d8 98 atom % D Product Specification.[1][2][4] Retrieved from [1][2][4]
-
Cayman Chemical. L-Valine-d8 Product Information and CAS Data.[1][2] Retrieved from [1][2]
-
Cambridge Isotope Laboratories (CIL). L-Valine-N-t-Boc (D8, 98%) Technical Data.[1][2] Retrieved from [1][2]
-
PubChem. Valine-d8 and Boc-Valine Chemical Properties.[1][2][4][8] National Library of Medicine.[1] Retrieved from [1][2]
-
BenchChem. Technical Guide to the Physical Characteristics of Deuterated Boc-L-Valine. Retrieved from [1][2]
Sources
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- 2. Page loading... [wap.guidechem.com]
- 3. isotope.com [isotope.com]
- 4. Boc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. Valine-d8 | C5H11NO2 | CID 90969676 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Boc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Solubility and Stability of L-VALINE-N-T-BOC (D8)
[1]
Executive Summary
L-VALINE-N-T-BOC (D8) is the deuterated, N-tert-butoxycarbonyl-protected form of the essential amino acid L-Valine.[1][2] It serves as a vital Stable Isotope Labeled (SIL) internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.[1] By mimicking the physicochemical behavior of endogenous valine while carrying a distinct mass shift (+8 Da), it allows for precise quantification of valine-containing peptides and metabolites, correcting for ionization suppression and extraction variability.[1]
This guide provides a validated framework for the reconstitution, storage, and handling of Boc-Valine-d8 to ensure isotopic integrity and analytical precision.[1]
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
The "D8" designation indicates deuteration of the isopropyl side chain (6 deuterium atoms) and the
| Parameter | Specification |
| Compound Name | N-(tert-Butoxycarbonyl)-L-valine-d8 |
| Synonyms | Boc-L-Val-OH-d8; Boc-Valine-d8 |
| CAS Number (Labeled) | 153568-33-3 |
| CAS Number (Unlabeled) | 13734-41-3 |
| Molecular Formula | |
| Molecular Weight | 225.31 g/mol (vs. 217.26 g/mol for unlabeled) |
| Isotopic Purity | |
| Chemical Purity | |
| Melting Point | 77–80 °C (Lit.[1][2][3][4][5] for unlabeled) |
Solubility Profile & Solvent Selection
The solubility of Boc-Valine-d8 is governed by the lipophilic tert-butyl carbamate (Boc) group, which significantly reduces the polarity of the amino acid zwitterion.[1] Consequently, it exhibits poor solubility in neutral water but high solubility in organic solvents.
Solvent Compatibility Table
Data inferred from non-deuterated Boc-L-Valine analogs; isotope effects on solubility are negligible.[1]
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Polar Aprotic | DMF, DMSO | Excellent (>100 mg/mL) | Stock solution preparation; Peptide synthesis (SPPS).[1] |
| Chlorinated | Dichloromethane (DCM) | Excellent | Standard solvent for coupling reactions. |
| Alcohols | Methanol, Ethanol | Good | Dilution for LC-MS injection (check solubility limits).[1] |
| Esters | Ethyl Acetate | Good | Extraction and purification.[6] |
| Aqueous | Water (pH 7) | Poor (<5 mg/mL) | Not recommended for stock solutions.[1] |
| Aqueous Base | 5% | Soluble | Forms carboxylate salt; used for aqueous workups. |
Reconstitution Strategy
For analytical standards, do not reconstitute directly in water . The hydrophobic Boc group will cause precipitation or micelle formation, leading to erratic concentration data.
Stability Assessment
The stability of Boc-Valine-d8 hinges on two factors: the chemical lability of the Boc protecting group and the isotopic stability of the C-D bonds.[1]
Acid Sensitivity (Boc Removal)
The Boc group is acid-labile .[1] Exposure to strong acids (TFA, HCl) triggers a fragmentation mechanism that removes the protecting group, yielding free Valine-d8, isobutylene gas, and
-
Risk: Inadvertent exposure to acidic vapors or solvents (e.g., acidified mobile phases like 0.1% Formic Acid) during storage can cause slow degradation.
-
Mechanism: Protonation of the carbonyl oxygen leads to the formation of a tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates.
Base & Thermal Stability
-
Base Stability: The Boc group is stable to hydrolysis under basic conditions (e.g., NaOH, amines).[1] This allows for base-mediated saponification of esters without affecting the Boc amine protection.
-
Thermal Stability: Stable at ambient temperatures for short durations. Prolonged exposure to temperatures >40°C may accelerate autolysis or rearrangement.
Isotopic Stability
The Deuterium atoms in L-Valine-d8 are bonded to Carbon (C-D bonds).[1] These are non-exchangeable under standard aqueous conditions (pH 2–10). Unlike N-D or O-D bonds, C-D bonds do not exchange with solvent protons, ensuring the mass shift (+8 Da) remains constant during LC-MS analysis.[1]
Visualization: Degradation & Workflow
Acid-Catalyzed Degradation Pathway
The following diagram illustrates the critical failure mode: acid-mediated deprotection.[1]
Figure 1: The Boc group is cleaved by strong acids, rendering the standard useless for protected-species applications.[1]
Reconstitution & Storage Workflow
A standardized protocol to maximize shelf-life and precision.
Figure 2: Recommended workflow for preparation and long-term storage.
Handling Protocols
Preparation of Stock Solution (10 mg/mL)
-
Weighing: Accurately weigh 10 mg of L-VALINE-N-T-BOC (D8) into a glass vial. Note: The powder may be electrostatic; use an anti-static gun if necessary.[1]
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO or DMF .
-
Dissolution: Vortex for 30 seconds. Sonication is generally not required but permissible for 1-2 minutes if solids persist.[1]
-
Verification: Inspect for clarity. The solution should be colorless and free of particulates.
Storage & Usage
-
Stock Storage: Store aliquots at -20°C . Stable for >2 years if kept desiccated.
-
Working Solutions: Dilute stock with Methanol or Acetonitrile.
-
Warning: Do not store in acidic aqueous buffers (pH < 4) for extended periods.
References
-
Cambridge Isotope Laboratories. (n.d.).[2] L-Valine-N-t-Boc (D8, 98%) Product Data Sheet. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] Boc-L-Valine (Unlabeled) Product Specification & Solubility Data. Retrieved from
-
Cayman Chemical. (n.d.). L-Valine-d8 Internal Standard Technical Information. Retrieved from
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[7] (Mechanism of Boc stability and removal).
-
BenchChem. (2025). Technical Guide: Solubility Parameters of Boc-L-Valine-d8. Retrieved from
Sources
- 1. CAS 13734-41-3: Boc-L-valine | CymitQuimica [cymitquimica.com]
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- 4. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BOC-L-Valine - CD Formulation [formulationbio.com]
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L-VALINE-N-T-BOC (D8) material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety of L-VALINE-N-T-BOC (D8)
This guide provides a comprehensive overview of the material safety data for L-VALINE-N-T-BOC (D8), a deuterated, protected amino acid critical for advanced research applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and causal explanations for safe handling protocols. By understanding the "why" behind each safety measure, laboratory personnel can mitigate risks more effectively and ensure the integrity of their work.
Introduction: Understanding the Molecule
L-VALINE-N-T-BOC (D8) is a stable isotope-labeled form of the amino acid L-Valine. The "D8" signifies that eight hydrogen atoms have been replaced with deuterium, creating a heavier molecule that can be distinguished by mass spectrometry. The "N-T-BOC" indicates that the amino group at the N-terminus is protected by a tert-butoxycarbonyl group. This specific design makes it an invaluable internal standard for the quantification of L-Valine in complex biological samples during proteomics and metabolomics research[1][2]. While its chemical reactivity is similar to its non-labeled counterpart, its physical form as a fine powder and specific storage requirements necessitate a detailed safety protocol.
Section 1: Chemical and Physical Identity
Precise identification is the foundation of chemical safety. The key properties of L-VALINE-N-T-BOC (D8) are summarized below. This data is essential for everything from calculating molar concentrations to predicting its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Chemical Name | L-valine-2,3,4,4,4,4′,4′,4′-d8-N-(tert-Butoxycarbonyl) | [1][2] |
| Synonyms | Boc-L-Valine-d8; (S)-2-(Boc-amino)-3-methylbutyric acid-d8 | [2][3] |
| CAS Number (Labeled) | 153568-33-3 | [2][3] |
| CAS Number (Unlabeled) | 13734-41-3 | [2][3] |
| Molecular Formula | C₁₀H₁₁D₈NO₄ | [1][2] |
| Molecular Weight | 225.31 g/mol | [2] |
| Appearance | White to off-white solid/powder | [4][5][6] |
| Melting Point | 295-300 °C (sublimes) | [4][5][6] |
| Solubility | Soluble in water (parent compound: 85 g/L at 20°C), slightly soluble in methanol and aqueous acids/bases. | [4][6][7] |
| Purity | ≥98% (CP), ≥98 atom % D | [3][5] |
Section 2: Hazard Identification and Risk Assessment
L-VALINE-N-T-BOC (D8) is not classified as a hazardous substance under most GHS classifications[8][9]. However, the absence of a formal hazard classification should not be mistaken for an absence of risk. The primary risks are associated with its physical form and potential for mild irritation.
-
Primary Hazard: The principal hazard stems from its form as a fine, lightweight powder. This creates a risk of forming combustible dust concentrations in the air and makes inhalation a primary route of exposure[7][10].
-
Routes of Exposure & Effects:
-
Inhalation: May cause mechanical irritation to the respiratory tract[11][12][13].
-
Skin Contact: May cause mild skin irritation upon prolonged contact[11][12][13].
-
Eye Contact: Direct contact with the powder can cause mechanical eye irritation[10][11][13].
-
Ingestion: Considered to have low acute toxicity; however, ingestion of large amounts may cause nausea[10][11]. The oral LD50 in rats for the parent L-Valine is greater than 2,000 mg/kg[10][11].
-
Some aggregated GHS data for the non-deuterated Boc-L-Valine suggests it may cause skin and eye irritation (H315, H319) and respiratory irritation (H335) in a minority of notifications, reinforcing the need for careful handling[14].
Caption: Diagram 1: Primary exposure routes and potential health effects.
Section 3: Exposure Control and Personal Protection
Effective exposure control is a combination of engineering solutions and appropriate Personal Protective Equipment (PPE). The goal is to create a multi-layered defense that minimizes contact with the substance.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle the solid material in a well-ventilated area. For procedures that may generate significant dust, such as weighing larger quantities or transferring powder, a chemical fume hood or a ventilated balance enclosure is required[12][15]. This is crucial to prevent the formation of combustible dust concentrations and to minimize inhalation risk[10].
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE should be based on a risk assessment of the specific procedure being performed.
-
Eye Protection: Wear ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields[7][11]. The side shields are critical for protecting against airborne particles.
-
Hand Protection: Nitrile rubber gloves are recommended. Ensure a minimum layer thickness of 0.11 mm[16]. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them[11].
-
Respiratory Protection: For routine handling of small quantities, engineering controls should be sufficient. If significant dust is generated and ventilation is inadequate, a NIOSH-approved N95 (or equivalent) particulate respirator should be worn[11].
-
Skin and Body Protection: A standard laboratory coat should be worn to prevent contamination of personal clothing. Ensure it is kept clean and laundered separately from other clothing[11].
Section 4: Safe Handling, Storage, and Stability
Adherence to proper handling and storage protocols is paramount for both user safety and maintaining the chemical's stability and purity.
Experimental Protocol: Weighing and Preparing a Stock Solution
-
Preparation: Designate a clean work area, preferably within a ventilated enclosure. Assemble all necessary equipment (spatula, weigh boat, vortex mixer, solvent, glassware).
-
Don PPE: Put on a lab coat, nitrile gloves, and safety glasses with side shields.
-
Tare Balance: Place a weigh boat on the analytical balance and tare it.
-
Transfer Compound: Carefully use a clean spatula to transfer the desired amount of L-VALINE-N-T-BOC (D8) powder from its container to the weigh boat. Avoid any sudden movements that could aerosolize the powder.
-
Record Mass: Once the desired mass is reached, close the balance door and record the final weight.
-
Dissolution: Carefully transfer the weighed powder into an appropriate volumetric flask. Add the desired solvent (e.g., PBS pH 7.2)[1], cap the flask, and mix thoroughly using a vortex mixer until the solid is fully dissolved.
-
Storage: Transfer the solution to a clearly labeled, sealed storage vial.
-
Cleanup: Dispose of the weigh boat and any contaminated wipes in the appropriate solid waste container. Clean the spatula and work area thoroughly. Remove and dispose of gloves, and wash hands.
Caption: Diagram 2: Step-by-step workflow for safe handling.
Storage and Stability
There is some variation in storage recommendations from suppliers.
-
Optimal Storage: Store refrigerated at +2°C to +8°C, desiccated, and protected from light[2]. This is the most conservative approach to ensure long-term stability.
-
Alternative Storage: Some suppliers indicate that storage at room temperature is also acceptable[3][5].
-
Scientist's Recommendation: For long-term storage (>6 months) and to guarantee the highest purity for sensitive quantitative applications, the refrigerated, desiccated, and light-protected conditions are strongly advised. The compound is stable for at least 4 years under proper storage[1].
Incompatible Materials
-
Keep away from strong oxidizing agents [7][8][11]. Contact with these materials could lead to a vigorous and potentially hazardous reaction.
Section 5: Emergency Procedures and First Aid
In the event of an accidental exposure or spill, prompt and correct action is crucial.
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention. | [12][13] |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs or persists, seek medical attention. | [10][12][13] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention. | [10][12][13] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, give them a few glasses of water to drink. Seek medical advice if you feel unwell. | [12][13] |
-
Fire-Fighting Measures:
-
The material is a combustible solid but does not ignite readily[10].
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide[12][13][15].
-
Hazardous Combustion Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be formed[7][11][13].
-
Special Precautions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[7][15].
-
Section 6: Toxicological and Ecological Profile
Toxicological Summary
The toxicological profile is characterized by low acute toxicity. No ingredients are identified as probable, possible, or confirmed human carcinogens by IARC[10].
| Effect | Data | Source(s) |
| Acute Oral Toxicity (Rat) | LD50: >2,000 mg/kg bw | [10][11] |
| Acute Inhalation Toxicity (Rat) | LC50: >5,260 mg/m³ air (4 h) | [10][11] |
| Skin Corrosion/Irritation | Not classified as an irritant, but may cause mild mechanical irritation. | [9][11] |
| Eye Damage/Irritation | Not classified as an irritant, but may cause mild mechanical irritation. | [9][11] |
| Germ Cell Mutagenicity | No information available; not expected to be mutagenic. | [9][10] |
| Carcinogenicity | No information available; not classified as a carcinogen. | [9][10] |
| Reproductive Toxicity | No information available. | [9][10] |
Ecological Information
-
Persistence and Degradability: The material is biodegradable[11].
-
Bioaccumulation: With a negative Log Pow value (-2.26 for L-Valine), bioaccumulation potential is low[7][11].
-
Ecotoxicity: The parent compound is not expected to be harmful to aquatic life (LC50 Fish: >10 g/L)[10].
-
Environmental Fate: Despite its low ecological impact, prevent entry into drains and public waterways to maintain good laboratory practice[10][11].
Section 7: Disposal Considerations
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Recommended Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company[11]. Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[11].
-
Container Disposal: Dispose of contaminated packaging in the same manner as the product itself.
Conclusion
L-VALINE-N-T-BOC (D8) is a compound with a low intrinsic hazard profile. The primary safety concerns are mechanical in nature, relating to its physical form as a fine powder that can be inhaled and cause mild irritation. By implementing standard laboratory engineering controls, consistently using appropriate PPE, and adhering to the handling and storage protocols outlined in this guide, researchers can work with this valuable compound safely and effectively.
References
-
Redox. (2022, July 1). Safety Data Sheet L-Valine. Retrieved from [Link]
-
Biological Industries. (2012, January 28). Material Safety Data Sheet - L-valine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Valine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Summary for CID 83693. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. isotope.com [isotope.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. L-Valine | 72-18-4 [chemicalbook.com]
- 5. L -Valine-d8 D = 98atom , = 98 CP 35045-72-8 [sigmaaldrich.com]
- 6. L-Valine-d8 | 35045-72-8 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. L-Valine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. carlroth.com [carlroth.com]
- 10. redox.com [redox.com]
- 11. isotope.com [isotope.com]
- 12. cellseco.com [cellseco.com]
- 13. isotope.com [isotope.com]
- 14. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. uprm.edu [uprm.edu]
Methodological & Application
Mastering the Molecular Landscape: A Detailed Guide to NMR-Based Characterization of L-VALINE-N-T-BOC (D8)
Introduction: The Significance of Isotopically Labeled Amino Acids in Drug Development
In the landscape of modern pharmaceutical research and development, stable isotope-labeled compounds are indispensable tools. L-Valine-N-t-BOC (D8), a deuterated variant of the protected amino acid L-valine, serves as a critical internal standard in quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. The incorporation of deuterium (D) atoms imparts a higher mass without significantly altering the chemical properties, allowing for its use in isotope dilution methods to achieve high precision and accuracy in pharmacokinetic and metabolic studies.
The precise characterization of these labeled compounds is paramount to ensure their identity, purity, and the specific location of isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for such detailed molecular scrutiny, providing unambiguous structural elucidation and confirmation of deuteration patterns.[1] This application note provides a comprehensive guide with detailed protocols for the multi-technique NMR characterization of L-VALINE-N-T-BOC (D8).
The Subject Molecule: L-VALINE-N-T-BOC (D8)
L-Valine-N-t-BOC (D8) possesses the following structure, with deuterium atoms replacing protons in the valine side chain and at the alpha-carbon position:
(CD₃)₂CDCD(NH-t-BOC)COOH [2]
This specific deuteration pattern will have predictable and profound effects on the NMR spectra, which we will explore in detail.
Part 1: Foundational 1D NMR Techniques
¹H NMR Spectroscopy: Unveiling the Proton Landscape
Causality Behind Experimental Choices:
Proton (¹H) NMR is the initial and most fundamental step in the characterization of any organic molecule.[3] For L-VALINE-N-T-BOC (D8), the ¹H NMR spectrum is expected to be significantly simplified compared to its non-deuterated counterpart due to the replacement of eight protons with deuterium. Deuterium is NMR-inactive at the proton resonance frequency, leading to the disappearance of signals from the deuterated positions.[3] The remaining proton signals will be those of the tert-butoxycarbonyl (t-BOC) protecting group and the amide (N-H) proton.
Expected ¹H NMR Spectrum of L-VALINE-N-T-BOC (D8):
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
| (CH₃)₃C- (t-BOC) | ~1.45 | Singlet (s) |
| NH | ~5.0-6.5 | Broad Singlet (br s) |
Protocol for ¹H NMR Acquisition:
-
Sample Preparation:
-
Dissolve 5-10 mg of L-VALINE-N-T-BOC (D8) in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical to avoid overlapping signals with the analyte.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a 30-degree pulse angle to allow for a shorter relaxation delay.
-
Set the number of scans to 16 or higher to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Causality Behind Experimental Choices:
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the case of L-VALINE-N-T-BOC (D8), the deuteration will induce small isotopic shifts (typically upfield) on the directly attached and neighboring carbon atoms. Furthermore, the C-D couplings will lead to a splitting of the carbon signals into multiplets, following the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin of deuterium (I=1).
Expected ¹³C NMR Spectrum of L-VALINE-N-T-BOC (D8):
| Carbon | Expected Chemical Shift (δ) ppm (Non-deuterated) | Expected Multiplicity due to C-D Coupling |
| C OOH | ~175 | Singlet (s) |
| (C H₃)₃C - (t-BOC) | ~80 | Singlet (s) |
| C D(NH-Boc) | ~60 | Triplet (t) |
| (C D₃)₂C D | ~30 | Triplet (t) |
| (C D₃)₂ | ~18-20 | Septet |
| (C H₃)₃C- (t-BOC) | ~28 | Singlet (s) |
Protocol for ¹³C NMR Acquisition:
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.
-
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C couplings.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay are necessary for good signal-to-noise.
-
-
Data Processing:
-
Perform Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiating Carbon Types
Causality Behind Experimental Choices:
DEPT is a powerful technique used to distinguish between CH, CH₂, and CH₃ groups. While the primary carbon atoms in the valine moiety of L-VALINE-N-T-BOC (D8) are deuterated, DEPT can still be employed to confirm the assignments of the t-BOC carbons.
-
DEPT-45: Shows all protonated carbons.
-
DEPT-90: Shows only CH carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals.
Protocol for DEPT Acquisition:
-
Instrument Setup:
-
Use the same sample as for ¹³C NMR.
-
Run the standard DEPT-45, DEPT-90, and DEPT-135 pulse programs available on the spectrometer software.
-
Part 2: Advanced 2D NMR Techniques for Unambiguous Assignments
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between atoms, providing a complete and validated structural assignment.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings
Causality Behind Experimental Choices:
COSY is a homonuclear correlation experiment that reveals scalar couplings between protons, typically over two to three bonds.[5] For L-VALINE-N-T-BOC (D8), a COSY spectrum will be very simple, primarily serving to confirm the absence of proton spin systems in the valine moiety.
Expected COSY Spectrum:
A COSY spectrum of L-VALINE-N-T-BOC (D8) is expected to show no cross-peaks, as there are no coupled protons in the molecule. This is a powerful confirmation of the deuteration pattern.
Protocol for COSY Acquisition:
-
Instrument Setup:
-
Use the standard cosygpqf pulse sequence.
-
Optimize the spectral width in both dimensions to cover the proton chemical shift range.
-
Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlating ¹H and ¹³C Nuclei
Causality Behind Experimental Choices:
HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbons to which they are directly attached.[2] This is an essential experiment for assigning the protonated carbons of the t-BOC group.
Expected HSQC Spectrum:
The HSQC spectrum will display a single cross-peak correlating the proton signal of the t-BOC methyl groups (~1.45 ppm) with the corresponding carbon signal (~28 ppm).
Protocol for HSQC Acquisition:
-
Instrument Setup:
-
Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the spectral width in F2 (¹H) and F1 (¹³C) to encompass the relevant chemical shift ranges.
-
The number of increments in F1 should be sufficient for good resolution.
-
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range ¹H-¹³C Connectivity
Causality Behind Experimental Choices:
HMBC reveals correlations between protons and carbons over two to three bonds. This is a powerful tool for piecing together the molecular structure by connecting different spin systems. For L-VALINE-N-T-BOC (D8), HMBC will be instrumental in confirming the connectivity between the t-BOC group and the deuterated valine core.
Expected HMBC Correlations:
-
The protons of the t-BOC methyl groups (~1.45 ppm) will show correlations to:
-
The quaternary carbon of the t-BOC group (~80 ppm).
-
The carbonyl carbon of the t-BOC group (~155 ppm).
-
Protocol for HMBC Acquisition:
-
Instrument Setup:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
The long-range coupling delay should be optimized (typically around 60-80 ms) to observe 2-3 bond correlations.
-
Visualizing the Workflow and Connectivity
Caption: Experimental workflow for the comprehensive NMR characterization of L-VALINE-N-T-BOC (D8).
Caption: Key HMBC correlations for confirming the structure of L-VALINE-N-T-BOC (D8).
Conclusion: A Self-Validating System for Structural Integrity
The multi-technique NMR approach detailed in this application note provides a robust and self-validating system for the complete characterization of L-VALINE-N-T-BOC (D8). The pronounced simplification of the ¹H NMR spectrum, coupled with the characteristic splitting patterns and isotopic shifts in the ¹³C NMR spectrum, offers definitive evidence of the deuteration pattern. The 2D NMR experiments, particularly HSQC and HMBC, serve to unambiguously assign the remaining signals and confirm the overall molecular connectivity. By following these detailed protocols, researchers, scientists, and drug development professionals can confidently verify the structural integrity and isotopic labeling of this critical analytical standard, ensuring the reliability of downstream bioanalytical applications.
References
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
-
Magritek. (2015). Observing Spin Systems using COSY. Available at: [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
-
Duke University. (n.d.). Introduction to NMR spectroscopy of proteins. Available at: [Link]
-
ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Available at: [Link]
-
ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Available at: [Link]
-
Zerbe, O., & Bader, R. (n.d.). peptide nmr. Available at: [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Available at: [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Summary for CID 83693. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of L-valine CH 3-groups (D, E). Available at: [Link]
-
National Center for Biotechnology Information. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Available at: [Link]
-
NMR-Bio. (2025). NMR sample preparation guidelines. Available at: [Link]
-
ResearchGate. (2008). Qualitative Analysis of Several Amino Acids by COSY and DEPT Using Low-Field NMR: An Undergraduate Biochemistry or Instrumental Methods Laboratory Exercise. Available at: [Link]
-
SpectraBase. (n.d.). N-tert-Butoxycarbonyl-L-valine. Available at: [Link]
-
Magritek. (n.d.). Application Note 7: Observing Spin Systems using COSY. Available at: [Link]
-
Protein NMR. (2012). 1H-15N HSQC. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
ResearchGate. (n.d.). Sample preparation. Available at: [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). 13 C dimension of HSQC spectra of amino acids (δ 10Â10-6-55Â10-6 ) in.... Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Available at: [Link]
-
YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available at: [Link]
-
Universite du Maine. (n.d.). Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY. Available at: [Link]
-
ResearchGate. (n.d.). Topographic map of a 2D COSY NMR spectrum for a mixture of six free amino acids.. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Available at: [Link]
-
DrugBank. (n.d.). L-(+)-Valine. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-VALINE-N-T-BOC (D8) Signal Intensity
Product: L-VALINE-N-T-BOC (D8) (Stable Isotope Labeled Internal Standard) Application: LC-MS/MS Quantification, Peptide Synthesis Monitoring Document ID: TS-SIL-VAL-D8-001
Introduction
Low signal intensity with protected amino acid standards like L-VALINE-N-T-BOC (D8) is rarely a result of "bad product." Instead, it is almost always a conflict between the chemistry of the Boc protecting group and the physics of the Mass Spectrometer .
The tert-butyloxycarbonyl (Boc) group creates a specific set of vulnerabilities: it is acid-labile, prone to in-source fragmentation, and highly lipophilic. This guide moves beyond basic checks to address the thermodynamic and kinetic root causes of signal loss.
Part 1: The Diagnostic Logic (Workflow)
Before altering your method, trace the signal loss to one of three zones: Solvation , Ionization , or Separation .
Figure 1: Diagnostic logic flow for isolating the root cause of signal loss.
Part 2: Critical Troubleshooting Guides
Issue 1: The "Disappearing" Mass (In-Source Decay)
Symptom: You are monitoring the theoretical precursor ion (
Root Cause: The Boc group is thermally and energetically fragile.[1] In the Electrospray Ionization (ESI) source, high temperatures or high Declustering Potentials (DP) can rip the Boc group off before the ion enters the first quadrupole (Q1).
-
Mechanism: The tert-butyl cation is a stable leaving group. The molecule fragments into the free amine or the carbamate derivative inside the source.
-
Result: Your mass spectrometer is looking for 226.3, but the molecule has already become 126.2 (Valine-D8) or 170.2 (loss of t-butyl).
Figure 2: In-Source Decay pathways of Boc-Valine. High source energy causes premature fragmentation.
Corrective Action:
-
Lower Source Temperature: Reduce ESI source temp (TEM) by 50–100°C. Boc groups often degrade >300°C.
-
Soft Tuning: Lower the Declustering Potential (DP) or Cone Voltage. Perform a "ramp" of the DP from 0V to 100V while infusing. You will likely see the parent (226) maximize at a much lower voltage than the deprotected fragment (126).
-
Monitor the Fragment: If the parent is too unstable, validate the method by monitoring the [M-Boc+H]+ ion (approx m/z 126.2) as the Q1 precursor, provided the background noise permits.
Issue 2: Chemical Instability (Acid Hydrolysis)
Symptom: Signal intensity decreases over time (e.g., the signal at hour 12 of the batch is 50% lower than hour 1).
Root Cause: Boc is an acid-labile protecting group. It is designed to be removed by acids (like TFA).
-
The Mistake: Using 0.1% Trifluoroacetic Acid (TFA) or high concentrations of Formic Acid in the sample diluent or mobile phase and letting it sit in the autosampler.
-
The Chemistry: Acid + Time = Deprotection. You are slowly converting your standard into free Valine-D8.
Corrective Action:
-
Switch Mobile Phase Modifiers: Use 0.1% Formic Acid or Acetic Acid instead of TFA. TFA is too strong for long-term Boc stability.
-
Neutral Sample Solvent: Reconstitute the sample in 50:50 Acetonitrile:Water (neutral). Do not add acid to the autosampler vial.
-
Cold Storage: Keep the autosampler at 4°C. Hydrolysis is temperature-dependent.
Issue 3: The Chromatographic Isotope Effect
Symptom: The Internal Standard (D8) elutes earlier than the native (H8) analyte, sometimes by 0.1–0.2 minutes.
Root Cause: Deuterium (
-
The Risk: If your integration window is too tight, or if the D8 peak shifts into an ion-suppression zone (matrix effect) that the H8 peak avoids, your quantification will fail.
Corrective Action:
-
Widen Integration Windows: Ensure the expected RT window accounts for a -0.1 to -0.2 min shift.
-
Co-Elution Check: If the D8 shifts too much, it is no longer correcting for matrix effects perfectly. Use a shallower gradient (e.g., 1% change per minute) around the elution point to force them closer, or accept the shift and validate that the suppression factor is identical at both time points.
Part 3: Data & Specifications
Physicochemical Properties
| Property | Specification | Technical Note |
| Formula | D8 usually on Valine side chain/alpha. | |
| MW (Monoisotopic) | ~225.31 Da | Exact mass depends on D-placement. |
| Solubility | MeOH, ACN, DMSO | Poor in pure water. |
| pKa (Carboxyl) | ~3.8 | Keep mobile phase pH < 3.5 for retention. |
| LogP | ~2.0 (Estimated) | Hydrophobic due to Boc + Valine. |
Recommended MS Tuning Parameters (Sciex/Thermo equivalent)
| Parameter | Setting | Reason |
| Polarity | Positive (ESI+) | Amine/Carbamate protonates easily. |
| Precursor Ion | ~226.3 m/z | Check CoA for exact mass. |
| Product Ion 1 | ~170.2 m/z | Loss of t-Butyl (Quantifier). |
| Product Ion 2 | ~126.2 m/z | Loss of Boc (Qualifier). |
| Source Temp | 350°C - 450°C | Do not exceed 500°C (Boc loss). |
| Declustering Pot. | Low / Medium | High DP causes in-source decay. |
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use this standard in negative mode ESI?
A: It is possible (
Q: Why do I see a strong signal at [M+23] (m/z ~248)?
A: This is the Sodium Adduct (
-
Cause: Ubiquitous sodium in glassware or solvents.
-
Fix: You cannot fragment the Sodium adduct efficiently. Add 5mM Ammonium Formate to your mobile phase. The excess Ammonium (
) will suppress the Sodium adduct and force the formation of the Protonated ( ) species.
Q: My stock solution turned cloudy in water. Is it ruined? A: Likely not, but it has precipitated. Boc-Valine is hydrophobic.
-
Fix: Add Acetonitrile or Methanol until it clears (at least 50% organic). Do not filter it immediately, or you will filter out your standard. Sonicate gently to redissolve.
References
-
Turowski, M., et al. (2014). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Protecting Group Stability and Cleavage. Retrieved from [Link]
-
Biotage. (2023).[2] Troubleshooting Loss of Signal in LC-MS. Retrieved from [Link]
Sources
Technical Support Center: Resolving Chromatographic Peak Tailing for L-VALINE-N-T-BOC (D8)
Executive Summary & Diagnostic Logic
The Analyte: L-VALINE-N-T-BOC (D8) is an isotopically labeled, N-protected amino acid.
-
Key Functional Groups: A free carboxylic acid (–COOH) and a hydrophobic tert-butoxycarbonyl (Boc) group.
-
Isotopic Impact: The deuterium labeling (D8) does not significantly alter chromatographic selectivity compared to the non-labeled standard, but it demands high-precision peak integration for quantitative mass spectrometry (LC-MS).
The Problem: Peak tailing (Asymmetry Factor
Diagnostic Workflow
Use the following logic gate to identify the root cause of your tailing.
Figure 1: Decision tree for isolating the cause of peak tailing in acidic analytes.
Technical Troubleshooting Guides
Module A: Mobile Phase Chemistry (The Primary Culprit)
Q: Why does my N-Boc-Valine peak tail even on a C18 column? A: The tailing is likely due to the ionization state of the carboxylic acid group. N-Boc-L-Valine has a free carboxylic acid with a pKa of approximately 4.0 [1].
-
Mechanism: If your mobile phase pH is near the pKa (e.g., pH 3.5–5.0), the molecule exists as a mixture of ionized (COO⁻) and neutral (COOH) forms. These forms interact differently with the stationary phase, causing peak broadening.[1] Furthermore, ionized silanols (Si-O⁻) on the silica surface act as cation exchangers, dragging the peak tail.
-
Solution: You must operate at least 2 pH units below the pKa to suppress ionization.[2][3]
Protocol: Acidification Strategy
| Parameter | Recommendation | Rationale |
| Target pH | 2.0 – 2.5 | Ensures 99% of the analyte is in the neutral (COOH) form. |
| Modifier (UV) | 0.1% Trifluoroacetic Acid (TFA) | Strong ion-pairing agent; masks silanols effectively. |
| Modifier (MS) | 0.1% Formic Acid | Volatile and MS-friendly; less ion suppression than TFA. |
| Buffer | 20mM Ammonium Formate (pH 2.5) | Provides buffering capacity if retention times drift. |
Critical Note: Do not use neutral phosphate buffers (pH 7). While the analyte will be fully ionized (COO⁻), it will elute near the void volume due to repulsion from the stationary phase, often with poor shape.
Module B: Stationary Phase Selection
Q: Does the "D8" label require a special column? A: No. The deuterium label affects mass, not polarity. However, the Boc group makes the molecule hydrophobic, requiring a robust Reversed-Phase (RP) method.
Q: Which specific column architecture prevents tailing for this molecule? A: You need a "Type B" High-Purity Silica column with high surface coverage (end-capping).
-
Avoid: Uncapped silica or older "Type A" columns (high metal content).
-
Recommended Specs:
-
Phase: C18 (Octadecyl) or C8.
-
Pore Size: 80–120 Å (Standard for small molecules).
-
Carbon Load: >15% (Increases retention of the hydrophobic Boc group).
-
End-Capping: Double end-capped (Critical to cover residual silanols).
-
Self-Validation Test: Inject a neutral marker (e.g., Toluene or Uracil).
-
If the neutral marker is symmetrical (
) but Boc-Valine tails ( ), the issue is chemical (silanol interaction). Change the mobile phase or column. -
If both tail, the issue is physical (void volume/bad fitting).[4]
Module C: Sample Diluent & Injection ("Solvent Shock")
Q: I dissolved my sample in 100% Methanol/DMSO because Boc-Valine is insoluble in water. Could this cause tailing? A: Yes, this is a classic cause of "fronting" that can look like tailing or peak splitting.
-
The Physics: When a strong solvent plug (MeOH/DMSO) enters a weaker mobile phase (e.g., 90% Water), the analyte precipitates or travels faster than the mobile phase at the head of the column.
-
The Fix: Match the injection solvent to the initial mobile phase conditions.
Optimization Protocol:
-
Dissolve the stock standard in a minimal amount of Methanol or DMSO.
-
Dilute the stock at least 1:10 with the initial mobile phase (e.g., 0.1% Formic Acid in Water).
-
If precipitation occurs, increase the organic ratio slightly, but ensure the injection volume is low (< 5 µL).
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) to fix the tailing? A: TEA is a "silanol blocker" used in older methods. While effective, it is harsh on columns and incompatible with LC-MS (causes persistent signal suppression). Modern high-purity columns + low pH mobile phases render TEA unnecessary.
Q: Will the D8 isotope separate from the non-labeled Boc-Valine? A: Generally, no. Deuterium isotope effects on retention are negligible in standard RPLC. They will co-elute. You must rely on Mass Spectrometry (m/z difference) to distinguish them.
Q: My peak is tailing AND shifting retention time. What is happening? A: This indicates a lack of buffering capacity.[5] If you are using simple acidified water (e.g., water + drops of acid), the pH may be fluctuating locally as the sample band moves. Switch to a prepared buffer (e.g., 20mM Ammonium Formate adjusted to pH 2.5) to "lock" the pH.
References
-
Restek Corporation. (2018). LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Available at: [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Available at: [Link]
-
Waters Corporation. (2023). What are common causes of peak tailing when running a reverse-phase LC column? Available at: [Link]
-
Phenomenex. (2025).[6][7] How to Reduce Peak Tailing in HPLC? Available at: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. Boc-L-Valine | CAS#:13734-41-3 | Chemsrc [chemsrc.com]
Technical Support Center: Storage & Stability of L-VALINE-N-T-BOC (D8)
Executive Summary & Compound Profile
L-VALINE-N-T-BOC (D8) (N-(tert-Butoxycarbonyl)-L-valine-d8) is a high-value, isotopically labeled reagent primarily used as an internal standard in mass spectrometry (MS) and bio-molecular NMR. Its stability is defined by two competing factors: the chemical lability of the tert-butoxycarbonyl (Boc) protecting group and the isotopic integrity of the eight deuterium atoms (specifically the
This guide provides a self-validating storage protocol designed to prevent the three primary modes of degradation: Acidolysis (Boc loss) , H/D Exchange (Isotopic dilution) , and Hydrolysis .
Compound Specification Table
| Property | Specification |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-valine-d8 |
| Formula | |
| Molecular Weight | ~225.31 g/mol |
| Isotopic Enrichment | |
| Critical Vulnerability | Acid sensitivity (Boc group); Base sensitivity ( |
| Storage Class | Hygroscopic, Temperature-Sensitive |
The "Gold Standard" Storage Protocol
To guarantee shelf-life exceeding 2 years, researchers must adhere to a strict Cold-Dry-Inert triad.
Step-by-Step Storage Workflow
-
Temperature Control:
-
Long-term (>1 month): Store at -20°C .
-
Short-term (Active use): Store at +2°C to +8°C .
-
Scientific Rationale: Low temperatures kinetically inhibit the spontaneous autocatalytic decomposition of the Boc group and reduce the rate of moisture absorption.
-
-
Atmospheric Control:
-
Always store under an inert atmosphere (Argon or Nitrogen ).
-
Scientific Rationale: Oxygen is less of a concern than atmospheric moisture. Argon is heavier than air and provides a superior "blanket" in the vial compared to Nitrogen, preventing moisture ingress that leads to caking and hydrolysis.
-
-
Container Specifications:
-
Use amber glass vials with PTFE-lined screw caps.
-
Rationale: Amber glass protects against photodegradation (though minor for this compound). PTFE liners prevent plasticizers from leaching into the sample and offer a superior chemical barrier compared to rubber septa.
-
Handling Workflow (Graphviz Visualization)
The following diagram outlines the mandatory equilibration process to prevent condensation, the #1 cause of degradation.
Caption: Figure 1. Thermal equilibration workflow to prevent condensation-induced hydrolysis and isotopic exchange.
Troubleshooting & FAQs
This section addresses specific anomalies researchers may encounter, applying root-cause analysis.
Q1: The powder has turned into a sticky gum or oil. Is it still usable?
Diagnosis: Boc-Deprotection or Hydrolysis.
-
Mechanism: The Boc group is acid-labile.[] If the compound was exposed to trace acid fumes (e.g., stored in the same secondary container as HCl or TFA) or excessive moisture, the Boc group cleaves, releasing isobutylene (gas) and
. The remaining free amine salt or hydrolyzed product often appears as a gum. -
Action: Discard. The chemical purity is compromised. Recrystallization is rarely worth the yield loss for labeled standards.
Q2: I see a "split" peak for the -proton region in NMR. Is my deuterium gone?
Diagnosis:
-
Mechanism: The deuterium on the
-carbon (C-2 position) is weakly acidic ( for esters/amides, but lower if activated). If the sample was dissolved in a basic solvent (e.g., old with amine impurities) or exposed to base, the -deuteron can deprotonate to form an enolate. Upon reprotonation by trace , it picks up a Hydrogen ( ) instead of Deuterium ( ). -
Detection: In
-NMR, the disappearance of the -D signal (silent) and appearance of an -H signal (doublet/multiplet) confirms exchange. -
Prevention: Never store the compound in solution with basic additives (e.g., TEA, DIPEA) for extended periods.
Q3: Can I store the compound as a stock solution in DMSO or Methanol?
Recommendation: No, not for long-term storage.
-
Reasoning:
-
Methanol: Protic solvents can facilitate slow exchange over months, especially if the pH drifts.
-
DMSO: Highly hygroscopic. Over time, DMSO absorbs water from the air, initiating hydrolysis.
-
-
Protocol: If you must store a stock solution, use anhydrous solvents, store at -80°C, and use single-use aliquots to avoid freeze-thaw cycles.
Scientific Deep Dive: Degradation Pathways
Understanding why these protocols exist requires visualizing the chemical vulnerabilities.
Pathway 1: Acid-Catalyzed Boc Removal
This is the primary chemical stability risk. The reaction is autocatalytic if any acidic byproducts are generated.
Caption: Figure 2. Acid-catalyzed deprotection pathway leading to irreversible sample loss.
Pathway 2: Base-Catalyzed Isotopic Exchange
This risk is specific to the D8 label. The
-
Risk Factor:
-
Mechanism: Base removes
Enolate formation Reprotonation with from solvent. -
Result: Transformation of L-Valine-d8 to D/L-Valine-d7-h1 (Racemic mixture with isotope loss).
References
-
National Institutes of Health (NIH). (2022). Site-Selective Deuteration of Amino Acids. Retrieved from [Link]
Sources
Addressing incomplete Boc deprotection in peptide synthesis
Welcome to the Peptide Synthesis Technical Support Hub .
I am your Senior Application Scientist. Below is a specialized troubleshooting framework designed to address incomplete Boc deprotection and its associated side reactions. This guide moves beyond basic textbook definitions to address the physicochemical realities of solid-phase peptide synthesis (SPPS).
Module 1: Diagnostic Framework
"Is it incomplete deprotection or side-chain alkylation?"
Before altering your protocol, you must distinguish between kinetic failure (the Boc group never left) and thermodynamic scavenging failure (the Boc left, but the resulting carbocation re-attached).
The Mass Spectrometry Decision Tree
Use this logic to interpret your ESI-MS data.
Figure 1: Diagnostic logic for distinguishing between Boc retention (+100 Da) and tert-butylation (+56 Da).
Module 2: The Chemistry of Failure
"Why does standard TFA treatment fail?"
The Aggregation Barrier (The "Difficult Sequence")
Incomplete deprotection (+100 Da) is rarely due to chemical stability; it is physical. Hydrophobic sequences (e.g., poly-Ala, poly-Val) or sequences prone to β-sheet formation undergo "on-resin aggregation."
-
Mechanism: Inter-chain hydrogen bonding collapses the resin matrix, physically shielding the N-terminal Boc group from the TFA (Trifluoroacetic acid) solvent.
-
Impact: The acid cannot penetrate the solvation shell to protonate the carbamate.
The Cation Trap (The "Scavenger Gap")
If you observe +56 Da species, the deprotection worked, but the cleanup failed.
-
Mechanism: TFA acidolysis generates a reactive tert-butyl cation (
) and .[1] -
The Danger: Without adequate nucleophilic scavengers, the
acts as an electrophile, attacking electron-rich side chains (Trp, Tyr, Met, Cys) via Friedel-Crafts alkylation or S-alkylation.
Module 3: Optimization Protocols
Scenario A: Addressing Aggregation (+100 Da)
Use this protocol when the Boc group refuses to cleave.
The "Double-Hit" Neat TFA Protocol Standard 50% TFA/DCM is often insufficient for aggregated regions. We utilize neat TFA to maximize swelling and protonation potential.
| Step | Reagent | Duration | Purpose |
| 1. Swell | DCM (Dichloromethane) | 2 x 2 min | Expands the polystyrene matrix. |
| 2. Pre-wash | 100% TFA | 1 x 2 min | Removes residual DCM and initiates swelling. |
| 3. Deprotect 1 | 100% TFA (Neat) | 5 min | "Shock" treatment to disrupt H-bonds. |
| 4. Flow/Drain | - | - | Remove generated isobutylene. |
| 5. Deprotect 2 | 100% TFA (Neat) | 25 min | Extended reaction time for sterically hindered sites. |
| 6. Wash | DCM | 5 x 1 min | Critical to remove all acid before neutralization. |
Expert Tip: For extremely difficult sequences (e.g., >5 consecutive hydrophobic residues), add 5% Phenol to the TFA. Phenol helps disrupt peptide aggregates similarly to chaotropic salts.
Scenario B: Addressing Alkylation (+56 Da)
Use this protocol when side-chains are being modified.
The High-Scavenger Cocktail Table Select the cocktail based on your peptide's specific amino acid content.
| Sensitive Residues Present | Recommended Cocktail (v/v) | Mechanism of Action |
| None (Standard) | 50% TFA / 50% DCM | Simple acidolysis. |
| Met, Cys, Tyr | 50% TFA / 45% DCM / 5% Anisole | Anisole traps |
| Trp (High Risk) | 50% TFA / 45% DCM / 2.5% H2O / 2.5% TIS | Water/TIS are potent scavengers. Avoid Thioanisole with Trp (causes indole alkylation).[2] |
| Cys + Trp + Met | 90% TFA / 5% TIS / 5% DTE (Dithioerythritol) | DTE protects sulfhydryls; TIS protects Trp. |
Module 4: Advanced Workflows (Visualized)
When batch chemistry fails, we must introduce energy or flow to overcome the kinetic barrier.
Figure 2: Selection of deprotection methodology based on sequence difficulty and aggregation risk.
Frequently Asked Questions (FAQ)
Q1: Can I use HCl/Dioxane instead of TFA? A: Yes. 4M HCl in Dioxane is a valid alternative.[3] It is less prone to promoting aggregation than TFA in some sequences, but it is more volatile and can cause issues with acid-sensitive linkers if used for prolonged periods. It is often used to alternate swelling properties if TFA fails.
Q2: My Kaiser test is inconclusive (faint blue). Is it deprotected? A: Do not rely on "faint" signals for critical steps. A faint blue often indicates partial deprotection due to aggregation.
-
Verification: Perform a "micro-cleavage." Take 5-10 beads, treat with HF or TFMSA (depending on resin) for 30 mins, and run on HPLC/MS. This is the only way to quantify the % deprotection vs. % protected.
Q3: Why do you recommend avoiding Thioanisole with Tryptophan? A: While Thioanisole is an excellent scavenger for Methionine (reducing Met(O) back to Met), it has been shown to facilitate the transfer of the tert-butyl cation to the N-in position of the Tryptophan indole ring, resulting in a distinct +56 mass adduct that is irreversible. Use TIS (Triisopropylsilane) or Indole as a scavenger instead.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Lundt, B. F., et al. (1978).[4] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][4] Mechanisms, biproduct formation and evaluation of scavengers.[4] International Journal of Peptide and Protein Research.[4] Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Organic Synthesis.[2][3][5] Chemical Reviews. Link
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol & Troubleshooting. Merck/Sigma Technical Library. Link
-
BenchChem. (2025).[6][7] Troubleshooting incomplete Boc deprotection in solid-phase synthesis. BenchChem Technical Support. Link
Sources
Technical Support Center: Minimizing Ion Suppression with L-VALINE-N-T-BOC (D8)
Welcome to the Advanced Applications Support Center. Subject: Optimization of LC-MS/MS Methodologies using L-VALINE-N-T-BOC (D8) as an Internal Standard. Ticket ID: VAL-D8-SUP-001
Executive Summary
You are likely employing L-VALINE-N-T-BOC (D8) (Boc-Val-OH-d8) to quantify Boc-Valine or Valine derivatives in complex biological matrices (plasma, cell lysate, or synthetic reaction mixtures). While Stable Isotope Dilution (SID) is the gold standard for correcting matrix effects, it is not a "magic bullet."
The Core Problem: In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, salts, proteins) compete for charge.[1] If your D8 Internal Standard (IS) and your D0 Analyte do not experience the exact same ionization environment at the exact same time, quantification errors will occur.
This guide addresses the three most common failure modes:
-
The Deuterium Isotope Effect: Separation of D8 and D0 peaks.
-
Chemical Instability: In-source or on-column degradation of the Boc group.
-
Matrix Mismatch: "Blind spots" in suppression correction.
Module 1: Diagnostic Workflow (Is it Suppression?)
Before optimizing chromatography, you must visualize the suppression. Do not rely solely on extraction recovery calculations. You must map the "ionization landscape" of your chromatogram.
Protocol: Post-Column Infusion (PCI) Profiling
This is the definitive test to locate suppression zones.
Methodology:
-
Setup: Bypass the analytical column with a T-junction.
-
Infusion: Syringe-pump a constant flow of L-VALINE-N-T-BOC (D8) (approx. 100 ng/mL) into the mobile phase after the column but before the MS source.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/lysate) via the LC column.
-
Observation: Monitor the baseline of the D8 transition. Any dip or spike in the baseline indicates a matrix effect zone.
Figure 1: Schematic setup for Post-Column Infusion (PCI) to visualize matrix effects.
Module 2: Troubleshooting The "Deuterium Isotope Effect"
Q: Why are my D8 Standard and D0 Analyte splitting into two peaks?
A: Deuterium (D) is heavier but less lipophilic than Hydrogen (H). In Reversed-Phase LC (RPLC), C-D bonds interact slightly less with the C18 stationary phase than C-H bonds. Consequently, L-VALINE-N-T-BOC (D8) will elute slightly earlier than the non-labeled analyte.
The Risk: If the D8 peak elutes 0.2 minutes earlier and lands in a "suppression valley" (caused by a phospholipid) while the D0 analyte elutes just after it (in a clean zone), the IS will be suppressed but the analyte will not. The correction factor fails, leading to overestimation of the analyte concentration.
Corrective Actions:
| Parameter | Adjustment | Scientific Rationale |
| Gradient Slope | Flatten the gradient (e.g., 5% to 30% B over 10 min instead of 5 min). | Reducing the rate of organic change forces the D8 and D0 to elute closer together by dominating the separation with mobile phase strength rather than subtle hydrophobic differences. |
| Organic Modifier | Switch Methanol to Acetonitrile. | Methanol is a protic solvent and exaggerates hydrogen-bonding differences. Acetonitrile (aprotic) often reduces the resolution between deuterated and non-deuterated pairs. |
| Column Temperature | Increase Temperature (+5°C to +10°C). | Higher temperature increases mass transfer and can merge slightly split peaks, though check Boc stability first (see Module 3). |
Module 3: Chemical Stability (Boc-Group Lability)
Q: My Internal Standard signal is degrading over the course of a long batch. Why?
A: The tert-Butoxycarbonyl (Boc) group is acid-labile. While designed to be removed by TFA, it can degrade in the LC-MS source or on-column if conditions are too aggressive.
Diagnostic Check: Monitor the transition for Valine-D8 (deprotected) alongside Boc-Valine-D8 . If the Valine-D8 signal increases as the Boc-Valine-D8 signal decreases, you have on-column degradation.
Troubleshooting Protocol:
-
Mobile Phase pH: Avoid high concentrations of Formic Acid (>0.1%). If degradation persists, switch to 0.1% Acetic Acid or Ammonium Acetate (pH 5.0) . The Boc group is significantly more stable at pH > 4.
-
Source Temperature: High ESI source temperatures (>500°C) can cause "In-Source Fragmentation" (ISF). The Boc group falls off before detection.
-
Test: Lower the source temperature by 100°C. If the signal for the intact parent ion increases, ISF was the culprit.
-
-
In-Vial Stability: Ensure autosampler temperature is kept at 4°C. Boc-amino acids can slowly degrade in acidic reconstitution solvents at room temperature.
Module 4: Calculation & Validation
Q: How do I prove my method is valid despite matrix effects?
A: You must calculate the Matrix Factor (MF) according to FDA/EMA guidelines.
The Formula:
The IS-Normalized Matrix Factor (IS-MF):
Acceptance Criteria: The CV (Coefficient of Variation) of the IS-Normalized Matrix Factor calculated from 6 different lots of matrix must be < 15% .
Decision Matrix: Troubleshooting Low Sensitivity
Figure 2: Decision tree for isolating the root cause of signal instability.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
Wang, S., & Cyronak, M. (2013). Matrix Effects in LC-MS Bioanalysis. In Sample Preparation in LC-MS Bioanalysis. [Link]
Sources
Technical Support Center: Optimizing L-VALINE-N-T-BOC (D8) Internal Standard Concentration
Welcome to the technical support center for the optimal use of L-VALINE-N-T-BOC (D8) as an internal standard (IS) in your analytical workflows. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the concentration of this stable isotope-labeled (SIL) internal standard. Here, you will find practical troubleshooting advice and frequently asked questions to ensure the accuracy, precision, and robustness of your bioanalytical methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when working with L-VALINE-N-T-BOC (D8) and provides step-by-step solutions.
Why is the signal intensity of my L-VALINE-N-T-BOC (D8) internal standard too low or highly variable?
Low or inconsistent signal intensity of the internal standard can compromise the reliability of your quantitative analysis. This issue often points to problems with sample preparation, instrument sensitivity, or the concentration of the IS itself.
Causality and Troubleshooting Steps:
-
Inadequate Concentration: The concentration of the IS may be too low to produce a sufficient response from the mass spectrometer. A good signal-to-noise ratio (S/N) for the IS is crucial to minimize the impact of random detection noise on the results.[1]
-
Action: Prepare a series of IS concentrations and analyze them to determine the optimal concentration that provides a stable and robust signal, well above the instrument's limit of detection.
-
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the IS, leading to variable signal intensity.[2][3]
-
Action: Perform a matrix effect evaluation by comparing the IS response in a neat solution versus the response in an extracted blank matrix. If significant suppression or enhancement is observed, consider optimizing your sample preparation method (e.g., using a more effective extraction technique like solid-phase extraction) to remove interfering components.
-
-
Sample Preparation Inconsistencies: Errors during sample preparation, such as inconsistent pipetting of the IS solution or analyte loss during extraction, can lead to variability.
-
Action: Ensure that the IS is added to all samples, including calibration standards and quality controls, at a consistent concentration and at an early stage of the sample preparation process to account for variations.[4] Use calibrated pipettes and follow a standardized sample preparation protocol meticulously.
-
-
Instrument Issues: Problems with the LC-MS system, such as a dirty ion source, a failing detector, or inconsistent injector performance, can cause signal variability.
-
Action: Perform routine maintenance on your LC-MS system. Check the system's performance with a standard solution to ensure it is functioning correctly before running your samples.
-
My calibration curve is non-linear. Could the concentration of L-VALINE-N-T-BOC (D8) be the cause?
A non-linear calibration curve can be a significant issue, indicating that the analytical response is not proportional to the analyte concentration across the desired range. The concentration of the internal standard can indeed play a role in this problem.
Causality and Troubleshooting Steps:
-
Detector Saturation: If the concentration of the IS is too high, it can saturate the detector, leading to a non-linear response, especially at the upper end of the calibration curve.
-
Action: Reduce the concentration of the L-VALINE-N-T-BOC (D8) internal standard. A general guideline is to aim for an IS response that is in the mid-range of the analyte's response across the calibration curve.
-
-
Cross-Interference: There might be interference between the analyte and the internal standard, where one affects the signal of the other. According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the analyte's contribution to the IS signal should be ≤ 5% of the IS response.[1]
-
Action: Prepare and analyze a blank sample spiked only with the IS at the working concentration to check for any contribution to the analyte's mass transition. Similarly, analyze a sample with the analyte at the upper limit of quantification (ULOQ) without the IS to check for contributions to the IS's mass transition. Adjust the IS concentration if the interference exceeds the recommended limits.
-
-
Analyte-IS Response Ratio Imbalance: A large discrepancy between the analyte and IS response can affect the reliability of the linear regression.[1]
-
Action: Adjust the IS concentration so that its response is comparable to the analyte's response at a key concentration point, such as the mid-point of the calibration curve (mid QC).
-
I'm observing poor accuracy and precision in my quality control (QC) samples. How can I determine if the L-VALINE-N-T-BOC (D8) concentration is the problem?
Poor accuracy and precision in QC samples are critical failures in bioanalytical method validation and can often be traced back to a suboptimal internal standard strategy.
Causality and Troubleshooting Steps:
-
Inadequate Compensation for Variability: The core function of an internal standard is to compensate for variability during sample preparation and analysis.[5][6] If the IS concentration is not optimized, it may not effectively track the analyte's behavior.
-
Action: Re-evaluate the IS concentration. The ideal concentration should provide a consistent response across all samples and effectively normalize variations in analyte signal due to matrix effects or sample processing inconsistencies.
-
-
Differential Matrix Effects: Even with a stable isotope-labeled internal standard, significant differences in analyte and IS concentrations can sometimes lead to differential matrix effects, especially if there is a slight chromatographic separation between the two.
-
Action: Ensure that the analyte and L-VALINE-N-T-BOC (D8) co-elute as closely as possible. Adjusting the IS concentration to be in the same order of magnitude as the expected analyte concentrations in the study samples can help mitigate this issue.
-
-
Stability Issues: The stability of L-VALINE-N-T-BOC (D8) in the stock solution and during the entire analytical process is crucial.[7][8]
-
Action: Verify the stability of your IS stock and working solutions under the storage and experimental conditions. Prepare fresh solutions if stability is a concern.
-
Workflow for Optimizing Internal Standard Concentration
The following workflow provides a systematic approach to determining the optimal concentration of L-VALINE-N-T-BOC (D8) for your assay.
Caption: Workflow for the systematic optimization of L-VALINE-N-T-BOC (D8) concentration.
Frequently Asked Questions (FAQs)
Q1: What is L-VALINE-N-T-BOC (D8) and why is it used as an internal standard?
L-VALINE-N-T-BOC (D8) is the deuterated form of N-tert-Butoxycarbonyl-L-valine. The "D8" indicates that eight hydrogen atoms in the valine molecule have been replaced with deuterium, a stable isotope of hydrogen. It is used as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based bioanalysis.[7][8] Because its chemical and physical properties are nearly identical to the unlabeled L-valine or its derivatives, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[9] This allows for accurate correction of variations during sample processing and analysis.[6]
Q2: What are the key properties of L-VALINE-N-T-BOC (D8) to consider?
| Property | Value/Consideration | Source |
| Molecular Weight | ~225.31 g/mol | [7][8] |
| Isotopic Enrichment | Typically ≥98 atom % D | [7][10] |
| Chemical Purity | Generally ≥98% | [8] |
| Storage Conditions | Store refrigerated (+2°C to +8°C) and desiccated. Protect from light. | [8] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for purity after extended storage (e.g., 3 years). | [7] |
Q3: Are there any potential drawbacks to using a deuterated internal standard like L-VALINE-N-T-BOC (D8)?
While highly effective, deuterated standards can have some limitations. These include the potential for deuterium-hydrogen exchange, which can compromise the integrity of the standard, and slight shifts in chromatographic retention time compared to the unlabeled analyte, which could lead to differential matrix effects.[1][11] However, with eight deuterium atoms, L-VALINE-N-T-BOC (D8) is generally stable, and any retention time shift is usually minimal and manageable with a well-developed chromatographic method.
Q4: How do I prepare my L-VALINE-N-T-BOC (D8) stock and working solutions?
-
Stock Solution: Accurately weigh a known amount of L-VALINE-N-T-BOC (D8) and dissolve it in a high-purity solvent in which it is freely soluble (e.g., methanol, acetonitrile). Store the stock solution in an amber vial at the recommended temperature.
-
Working Solutions: Prepare serial dilutions of the stock solution to create working solutions at the desired concentrations. It is good practice to prepare fresh working solutions regularly to avoid issues with stability and solvent evaporation.
Q5: What regulatory guidelines should I be aware of when using an internal standard for bioanalytical method validation?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation.[12][13] These guidelines outline the requirements for selectivity, accuracy, precision, and stability, all of which are influenced by the proper use of an internal standard. The ICH M10 guideline on bioanalytical method validation is a key document to consult.[1][13]
References
- WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Reddit. (2024, May 16). How do you optimize an LC-MS method and test for its efficiency?.
- ResearchGate. (2025, August 11). Optimizing Internal Standard Selection for Precise Bioanalytical Quantification of Antidiabetic Drugs: A Critical Review | Request PDF.
- Cayman Chemical. L-Valine-d8 (CAS 35045-72-8).
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
- Labroots. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies.
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays.
- PubMed Central (PMC). (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
- Internal Standards - What Are They?
- FDA. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Sigma-Aldrich. L-Valine-d8 D = 98atom , = 98 CP 35045-72-8.
- CDN Isotopes. L-Valine-d8-N-t-BOC.
- Cambridge Isotope Laboratories. L-Valine-N-t-Boc (D₈, 98%).
- Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Matrix Effects on Quantitation in Liquid Chrom
- NIH. (2024, August 5). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- EMA. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5.
- Joint Research Centre - European Union. (2013, February 12). Final Report FAD-2012-0023, L-valine. Retrieved from Joint Research Centre - European Union.
- ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
- ResearchGate. (2022, January 17). How can we fix the concentration of internal standard in LCMS analysis?.
- LCGC International. When Should an Internal Standard be Used?.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ResearchGate. (2025, August 7). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR | Request PDF.
- NIH. Boc-L-Valine | C10H19NO4 | CID 83693.
- World Health Organization (WHO). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.
- PubMed Central (PMC). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Is it necessary to have internal standard in Bio analytical Method Valid
- NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- PubMed Central (PMC). Bioanalytical method validation: An updated review.
- Reddit. Accounting for the matrix effect : r/CHROMATOGRAPHY.
- Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chrom
- Reddit. (2025, June 12). Understanding Internal standards and how to choose them : r/massspectrometry.
- FDA. Q2(R2) Validation of Analytical Procedures.
- Benchchem. A Researcher's Guide to Bioanalytical Method Validation: The Deuterated Internal Standard Advantage.
- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. isotope.com [isotope.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. L -Valine-d8 D = 98atom , = 98 CP 35045-72-8 [sigmaaldrich.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. fda.gov [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Technical Guide: L-VALINE-N-T-BOC (D8) vs. L-Valine-d8 as Internal Standards
Executive Summary: The Structural Imperative
In quantitative mass spectrometry and peptide synthesis, the choice between L-Valine-d8 and L-VALINE-N-T-BOC (D8) is not a matter of preference but of chemical identity .
-
L-Valine-d8 is the gold standard for quantifying free valine in biological matrices (plasma, urine, cell culture).
-
L-VALINE-N-T-BOC (D8) is a specialized reagent used primarily as a starting material in Solid Phase Peptide Synthesis (SPPS) or for quantifying N-protected intermediates.
Critical Warning: Using the Boc-protected form as an internal standard for free valine analysis will lead to catastrophic method failure due to massive retention time shifts and ionization discrepancies, despite potentially sharing a daughter ion after in-source fragmentation.
Part 1: Chemical & Physical Profile
The fundamental difference lies in the tert-butyloxycarbonyl (Boc) protecting group. This group alters the molecule's polarity, mass, and stability.
Comparative Data Table
| Feature | L-Valine-d8 | L-VALINE-N-T-BOC (D8) |
| Primary Application | Metabolomics, Clinical Quantitation | Peptide Synthesis (SPPS), NMR |
| Molecular Weight | ~125.20 g/mol | ~225.31 g/mol |
| Solubility | High in Water, Acid/Base | High in Organic Solvents (DCM, DMF) |
| LogP (Hydrophobicity) | Negative (Polar) | Positive (Hydrophobic) |
| LC Retention (C18) | Early Elution (Void Volume) | Late Elution |
| MS Ionization | [M+H]+ = 126.2 | [M+H]+ = 226.3 (Labile) |
| Acid Stability | Stable | Unstable (Cleaves < pH 2) |
Part 2: Workflow Suitability (Decision Matrix)
The following decision tree illustrates the correct application for each isotope standard.
Figure 1: Decision matrix for selecting the correct deuterated valine standard based on the analytical target.
Part 3: Mass Spectrometry & Fragmentation Mechanics[2]
The "Boc" Trap in Mass Spectrometry
A common error is assuming that because Boc-Val-d8 contains the Val-d8 core, it can serve as a surrogate.
-
Mechanism: The Boc group is acid-labile. In the electrospray ionization (ESI) source—especially with acidic mobile phases (0.1% Formic Acid)—the Boc group can fragment before detection (In-Source Fragmentation).
-
Result: You may see a signal at m/z 126 (the free Val-d8 mass), but the molecule elutes minutes later than the endogenous valine. This destroys the primary function of an internal standard: co-elution .
Fragmentation Pathways[2]
Figure 2: Fragmentation pathway showing the degradation of Boc-Val-d8 into Val-d8 and subsequent immonium ions.
Part 4: Experimental Protocols
Protocol A: Quantification of Free Valine in Plasma (Using L-Valine-d8)
Use this protocol for metabolomics or clinical research.
Materials:
-
Internal Standard: L-Valine-d8 (Sigma/CIL).
-
Column: HILIC (e.g., Waters BEH Amide) or C18 with Ion-Pairing (HFBA).
-
Mobile Phase A: 20mM Ammonium Formate in Water (pH 3).
-
Mobile Phase B: Acetonitrile.
Step-by-Step:
-
Stock Prep: Dissolve L-Valine-d8 in 0.1M HCl to 1 mg/mL.
-
Sample Prep: Mix 50 µL Plasma + 150 µL Cold Acetonitrile (containing 10 µM L-Valine-d8).
-
Precipitation: Vortex 30s, Centrifuge 10,000 x g for 10 min.
-
Injection: Inject 2 µL of supernatant.
-
Detection (MRM):
-
Analyte (Valine): 118.1 -> 72.1
-
IS (Valine-d8): 126.1 -> 80.1 ( Deuterium retained on fragment)
-
Validation Check: The retention time of Valine and Valine-d8 must match exactly (within ±0.02 min).
Protocol B: Purity Check of Protected Intermediates (Using Boc-Val-d8)
Use this protocol for peptide synthesis QC.
Materials:
-
Standard: L-VALINE-N-T-BOC (D8) .[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).
Step-by-Step:
-
Stock Prep: Dissolve Boc-Val-d8 in DMF or Methanol (Do NOT use acidic water).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: Monitor m/z 226 (Intact) and m/z 170 (t-Butyl loss).
-
Note: Expect elution late in the gradient (approx. 60-70% B) due to the hydrophobic Boc group.
References
-
Cambridge Isotope Laboratories. L-Valine (D8, 98%) Product Specification & Applications.[2]Link
-
Sigma-Aldrich (Merck). Boc-L-Valine-d8 Physical Properties and Safety Data.Link
-
Zhang, Q., & Wysocki, V. H. (2005). Fragmentation pathway for glutamine identification: Loss of 73 Da from dimethylformamidine glutamine isobutyl ester.[3] Journal of the American Society for Mass Spectrometry.[3] (Provides mechanistic basis for amino acid fragmentation).[3] Link
-
Kovacevic, I., et al. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (Discusses importance of IS selection and retention time matching). Link
-
BenchChem. Technical Guide to the Physical Characteristics of Deuterated Boc-L-Valine.Link
Sources
Comparative Technical Guide: L-VALINE-N-T-BOC (D8) vs. 13C-L-Valine
This technical guide provides an objective, data-driven comparison between L-VALINE-N-T-BOC (D8) and 13C-labeled L-valine . It is designed for researchers in quantitative proteomics, peptide synthesis, and structural biology who must select the optimal isotopic labeling strategy for their specific workflow.
Executive Summary & Decision Matrix
The choice between L-VALINE-N-T-BOC (D8) and 13C-L-Valine is rarely a matter of preference but rather a dictate of the experimental application.
-
L-VALINE-N-T-BOC (D8) is a specialized, protected building block designed specifically for Solid-Phase Peptide Synthesis (SPPS) . It carries a high mass shift (+8 Da) and is "synthesis-ready" for Boc-chemistry workflows. Its primary utility is generating heavy stable isotope-labeled (SIL) peptides for mass spectrometry (e.g., AQUA peptides).
-
13C-L-Valine is a versatile isotopic raw material . In its free form, it is used for metabolic flux analysis and cellular NMR studies. For peptide synthesis, it requires chemical protection (Boc/Fmoc) before use. It offers superior chromatographic performance (perfect co-elution) compared to deuterated analogs.
Quick Selection Guide
| Feature | L-VALINE-N-T-BOC (D8) | 13C-L-Valine (Free Acid) |
| Primary Use | Peptide Synthesis (SPPS), MS Internal Standards | Metabolic Studies, NMR Assignment, Custom Synthesis |
| Chemical State | N-terminal Protected (Boc), Ready for Coupling | Unprotected Free Amino Acid |
| Mass Shift | +8 Da (Distinct separation) | +5 Da (Standard separation) |
| LC-MS Behavior | Risk of Retention Time Shift (Deuterium Effect) | Perfect Co-elution (Ideal for Quantitation) |
| NMR Utility | Signal Silencing (Simplifies spectra), Dynamics | Backbone Assignment, Metabolic Tracking |
| Cost Efficiency | High (Specialized Reagent) | Moderate (Raw Material) |
Technical Specifications & Mechanism of Action
Chemical Structure & Labeling Pattern
-
L-VALINE-N-T-BOC (D8):
-
Formula:
-
Labeling: Fully deuterated side chain (
-methyls, -methine) and -carbon. -
Mechanism: The deuterium isotopes (
H) replace hydrogen. Since C-D bonds are shorter and stronger than C-H bonds, they alter the molecule's hydrophobicity, leading to the "Deuterium Isotope Effect" in chromatography.
-
-
13C-L-Valine (Uniformly Labeled U-13C5):
-
Formula:
-
Labeling: All 5 carbon atoms are replaced with
C. -
Mechanism: Carbon-13 has virtually identical hydrophobicity to Carbon-12. Therefore,
C-labeled molecules behave chemically and chromatographically identical to the natural analyte.
-
Mass Spectrometry Performance Data
The following table summarizes the theoretical performance in LC-MS workflows.
| Parameter | L-VALINE-N-T-BOC (D8) Derived Peptide | 13C-Valine Derived Peptide |
| Mass Offset ( | +8.05 Da per Valine residue. | +5.02 Da per Valine residue. |
| Isotopic Overlap | Negligible overlap with natural isotope envelope due to large +8 shift. | Minimal overlap, but tighter than D8. |
| Chromatography (RP-HPLC) | Early Elution: D8 peptides often elute 0.1–0.5 min earlier than light counterparts. | Co-elution: Perfect alignment with light counterparts. |
| Ion Suppression Risk | Moderate: If the RT shift moves the standard out of the suppression zone of the analyte, quantitation accuracy drops. | Low: The standard experiences the exact same matrix effects as the analyte. |
Critical Analysis: The "Deuterium Effect" in Quantitation
A critical consideration for researchers using L-VALINE-N-T-BOC (D8) is the chromatographic retention time shift.[1]
The Phenomenon
Deuterated compounds are slightly less hydrophobic than their protonated counterparts. In Reversed-Phase Liquid Chromatography (RPLC), this causes D8-labeled peptides to elute earlier than the native peptide.
Impact on Data Quality[2][3]
-
Matrix Effects: If the heavy standard elutes earlier, it may not experience the same ion suppression or enhancement from the biological matrix as the analyte eluting slightly later. This compromises the core principle of Stable Isotope Dilution (SID).
-
Correction: Modern high-resolution MS software can align these peaks, but the physical separation in the column cannot be corrected post-acquisition.
** Recommendation:** For absolute quantification (clinical/diagnostic), 13C-Valine (incorporated into the peptide) is superior due to perfect co-elution. For discovery proteomics or relative quantitation, D8-Valine is acceptable and often more cost-effective.
Experimental Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with L-VALINE-N-T-BOC (D8)
Objective: To synthesize a heavy isotope-labeled internal standard peptide.
Materials:
-
Resin: Wang resin or Rink Amide resin (0.5 mmol/g loading).
-
Reagent: L-VALINE-N-T-BOC (D8) (Check isotopic purity >98%).[2][3]
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: TFA (Trifluoroacetic acid).
Workflow:
-
Resin Swelling: Swell resin in DCM for 30 min.
-
Deprotection (Pre-cycle): Remove Fmoc from the resin/previous amino acid using 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.
-
Activation:
-
Dissolve 3 equivalents of L-VALINE-N-T-BOC (D8) in minimal DMF.
-
Add 3 eq HBTU and 6 eq DIPEA. Activate for 2-3 minutes.
-
Note: Since the Boc group is acid-labile, this protocol assumes Boc chemistry or the use of Boc-Val as the N-terminal residue in an Fmoc strategy. If using Fmoc strategy for internal positions, you must use Fmoc-Val-D8, not Boc-Val-D8.
-
-
Coupling: Add activated solution to resin. Shake at room temperature for 45–60 mins.
-
Validation: Perform Kaiser test. If blue (incomplete), recouple.
-
Cleavage:
-
For Boc-strategy: HF cleavage (specialized equipment required).
-
For N-terminal capping in Fmoc strategy: If Boc-Val-D8 was the final residue, cleave resin with 95% TFA / 2.5% TIS / 2.5% H2O. The Boc group acts as the N-terminal modification or is removed by TFA depending on workup.
-
Protocol B: Assessing Retention Time Shift (LC-MS Validation)
Objective: To determine if the D8 isotope effect compromises quantitation.
-
Sample Prep: Mix equimolar amounts (e.g., 1 pmol/µL) of Light (Native) peptide and Heavy (D8-containing) peptide.
-
LC Method: Run a shallow gradient (e.g., 1% B per minute) on a C18 column.
-
Data Analysis:
-
Extract Ion Chromatograms (XIC) for Light (
) and Heavy ( ). -
Calculate
.
-
-
Acceptance Criteria:
-
If
min (or within the peak width at half height): Acceptable . -
If
min: Risk of differential matrix effects . Consider 13C-labeling.
-
Visualizations
Decision Workflow for Isotope Selection
Figure 1: Decision tree for selecting between Deuterated (D8) and Carbon-13 (13C) Valine based on experimental stringency and application.
The "Deuterium Isotope Effect" in Chromatography[6]
Figure 2: Mechanistic comparison of chromatographic retention. D8-labeled compounds often elute earlier due to reduced hydrophobicity (C-D bonds), whereas 13C-labeled compounds co-elute perfectly with the native analyte.
References
-
Cambridge Isotope Laboratories. (2025). L-Valine-N-t-Boc (D8, 98%) Product Specifications. Retrieved from
-
Zhang, S., et al. (2019). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. Rapid Communications in Mass Spectrometry. Retrieved from
-
BenchChem. (2025).[3] A Technical Guide to the Physical Characteristics of Deuterated Boc-L-Valine. Retrieved from
-
Sigma-Aldrich. (2025). Boc-Val-OH-d8 Product Comparison. Retrieved from
-
Wang, Q., et al. (2013). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study. Journal of Chromatography B. Retrieved from
Sources
Navigating Stability: A Comparative Analysis of Boc-Protected and Non-Protected Deuterated Valine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic use of isotopically labeled compounds is paramount. Among these, deuterated molecules have garnered significant attention for their potential to favorably alter pharmacokinetic profiles by slowing down metabolic processes.[1][2] Valine, a branched-chain essential amino acid, is a common structural motif in many therapeutic agents. Consequently, understanding the stability of deuterated valine is crucial for its effective application. This guide provides an in-depth, objective comparison of the stability of deuterated valine with and without the widely used tert-butyloxycarbonyl (Boc) protecting group.
The Critical Role of the Boc Protecting Group
The Boc group is a cornerstone of modern peptide synthesis and organic chemistry, primarily employed to temporarily mask the reactivity of amine functionalities.[3][4] Its utility stems from a delicate balance: it is robust enough to withstand a variety of reaction conditions, particularly those that are neutral or basic, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][6][7] This attribute is essential for the stepwise construction of complex molecules.[4]
From a stability perspective, the introduction of the Boc group can significantly alter the physicochemical properties of the parent molecule, including its solubility and overall stability.[] Boc-protected amino acids and peptide fragments are noted for their enhanced crystallizability and storage stability, making them less sensitive to fluctuations in humidity and temperature.[] This inherent stability is a considerable advantage in large-scale manufacturing and long-term storage scenarios.[]
Understanding Deuterated Valine
Deuterium, a stable isotope of hydrogen, possesses an additional neutron. This seemingly minor difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond, potentially extending the half-life of a drug and improving its therapeutic window.[9] The introduction of deuterium into amino acids like valine can also reduce the rate of epimerization, thereby enhancing efficacy.[]
Deuterated valine is utilized in various research applications, including as a tracer in metabolic studies, as an internal standard for quantitative analysis by mass spectrometry, and in the development of novel therapeutics.[1][11]
Comparative Stability Analysis: A Head-to-Head Evaluation
The primary difference in stability between Boc-protected and non-protected deuterated valine lies in the reactivity of the primary amine group. The unprotected form, with its free amino group, is more susceptible to a range of degradation pathways.
| Parameter | Boc-Protected Deuterated Valine | Non-Protected Deuterated Valine | Rationale & Experimental Insights |
| Chemical Stability (pH) | High stability in neutral to basic conditions.[][6] Labile under strong acidic conditions.[3][6] | Susceptible to degradation in both acidic and basic conditions. The free amine can participate in various side reactions. | The carbamate linkage of the Boc group is resistant to nucleophiles and bases.[6] Conversely, the free amine of non-protected valine can react with aldehydes, ketones, and other electrophiles. |
| Thermal Stability | Generally more stable due to increased molecular weight and reduced reactivity of the amine group.[] | Less stable; prone to decarboxylation and other degradation pathways at elevated temperatures. | The bulky Boc group can sterically hinder intermolecular interactions that might lead to degradation. |
| Enzymatic Stability | Protected from enzymatic degradation targeting the amine group. | Susceptible to degradation by amino acid-specific enzymes. | The Boc group effectively blocks the recognition site for many enzymes that act on the N-terminus of amino acids. |
| Long-Term Storage | Excellent long-term storage stability, often for years when stored properly.[] | Requires more stringent storage conditions to prevent degradation over time.[11] | The reduced reactivity of the protected amine minimizes slow degradation reactions that can occur during prolonged storage. |
Experimental Design for Stability Assessment
To empirically validate the stability differences, a series of well-controlled experiments are necessary. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these studies, allowing for the separation and quantification of the parent compound and its degradation products.[12][13] When coupled with Mass Spectrometry (LC-MS), it provides structural information about the degradants.[12][14] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the compounds and identifying sites of degradation.[15]
Workflow for Comparative Stability Study
Caption: Rationale for the stability differences between Boc-protected and non-protected deuterated valine.
The electron-withdrawing nature of the carbonyl group in the Boc moiety reduces the nucleophilicity and basicity of the nitrogen atom, making it less prone to participate in unwanted side reactions. Furthermore, the bulky tert-butyl group provides steric hindrance, physically shielding the amine from attack.
Conclusion and Recommendations
For applications requiring long-term storage, formulation development, and multi-step synthetic procedures, Boc-protected deuterated valine offers superior stability compared to its non-protected counterpart. Its resistance to a wide range of chemical and enzymatic degradation pathways ensures the integrity of the molecule, leading to more reliable and reproducible experimental outcomes.
However, the choice between the two ultimately depends on the specific application. For in vivo studies where the free amino acid is required, the Boc group must be removed. The ease of deprotection under mild acidic conditions makes this a straightforward process. [4] In summary, a thorough understanding of the stability profiles of both Boc-protected and non-protected deuterated valine is essential for researchers and drug developers. This knowledge enables informed decisions regarding the selection, handling, and storage of these valuable isotopic building blocks, ultimately contributing to the success of research and development endeavors.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism. YouTube. Retrieved from [Link]
-
Costas, M., et al. (2022). Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. Journal of the American Chemical Society, 144(16), 7395-7402. Retrieved from [Link]
-
Jadhav, S. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12). Retrieved from [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615-634. Retrieved from [Link]
-
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Retrieved from [Link]
-
Schiller, J., et al. (2010). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. International Journal of Molecular Sciences, 11(7), 2739-2752. Retrieved from [Link]
-
LifeTein. (2024, April 24). The Power of Deuterated Peptides: A New Wave in Drug Development. Retrieved from [Link]
-
Gaikwad, N. M., et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research, 12(2), 141-149. Retrieved from [Link]
Sources
- 1. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 9. lifetein.com [lifetein.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sepscience.com [sepscience.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
